Acetyldigitoxin
Description
Properties
IUPAC Name |
[(2R,3R,4S,6S)-3-hydroxy-6-[(2R,3S,4S,6S)-4-hydroxy-6-[(2R,3S,4S,6R)-4-hydroxy-6-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyloxan-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66O14/c1-21-38(48)33(54-24(4)44)19-37(51-21)57-40-23(3)53-36(18-32(40)46)56-39-22(2)52-35(17-31(39)45)55-27-9-12-41(5)26(16-27)7-8-30-29(41)10-13-42(6)28(11-14-43(30,42)49)25-15-34(47)50-20-25/h15,21-23,26-33,35-40,45-46,48-49H,7-14,16-20H2,1-6H3/t21-,22-,23-,26-,27+,28-,29+,30-,31+,32+,33+,35+,36+,37+,38-,39-,40-,41+,42-,43+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMZBILYSWLILX-UMDUKNJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)C)C)C)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acetyldigitoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014652 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.23e-02 g/L | |
| Record name | Acetyldigitoxin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00511 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acetyldigitoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014652 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1111-39-3, 25395-32-8 | |
| Record name | (3β,5β)-3-[(O-3-O-Acetyl-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyldigitoxin [INN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyldigitoxin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00511 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acetyldigitoxin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Card-20(22)-enolide, 3-[(O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-14-hydroxy-, monoacetate, (3β,5β)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYLDIGITOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZV4Q4L2FU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Acetyldigitoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014652 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Acetyldigitoxin's Mechanism of Action on Na+/K+-ATPase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms through which acetyldigitoxin, a cardiac glycoside, exerts its effects by targeting the Na+/K+-ATPase enzyme. The document details the binding kinetics, downstream cellular and signaling consequences, and relevant experimental methodologies for studying these interactions.
Core Mechanism of Action: Inhibition of the Sodium Pump
This compound is a cardiac glycoside derived from the foxglove plant (Digitalis species)[1]. Its primary pharmacological target is the Na+/K+-ATPase, a transmembrane enzyme essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane of all mammalian cells[2][3][4].
The enzyme actively transports three Na+ ions out of the cell in exchange for two K+ ions into the cell, a process coupled with the hydrolysis of one molecule of ATP[4][5]. This pumping action is crucial for various cellular functions, including maintaining cell volume, neuronal excitability, and the transport of other solutes.
This compound exerts its effect by binding to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase[6]. This binding event inhibits the enzyme's hydrolytic activity, effectively blocking ion transport[7][8]. The inhibition stabilizes the enzyme in its phosphorylated E2 conformation, preventing the conformational changes necessary to complete the pump cycle[5].
The direct consequences of this inhibition are an increase in the intracellular Na+ concentration and a decrease in the intracellular K+ concentration.
Downstream Cellular Effects: Ion Homeostasis and Inotropy
The rise in intracellular Na+ concentration directly impacts the function of other ion transporters, most notably the sodium-calcium exchanger (NCX). The NCX typically uses the electrochemical gradient of Na+ to extrude calcium (Ca2+) from the cell. As the intracellular Na+ level rises due to Na+/K+-ATPase inhibition, the driving force for this extrusion is reduced[3][6].
This leads to a subsequent increase in the intracellular Ca2+ concentration[3][7]. In cardiac myocytes, this elevated cytosolic Ca2+ enhances the uptake of Ca2+ into the sarcoplasmic reticulum. Consequently, more Ca2+ is released during each action potential, leading to a stronger interaction between actin and myosin filaments and thus an increased force of myocardial contraction—a positive inotropic effect[3][7]. This is the primary basis for the therapeutic use of this compound in treating congestive heart failure[1][6].
Na+/K+-ATPase as a Signal Transducer
Beyond its role as an ion pump, a subpopulation of Na+/K+-ATPase, often located in membrane caveolae, functions as a signal transducer[9][10]. The binding of cardiac glycosides like this compound to this pool of enzymes can trigger intracellular signaling cascades, often independently of changes in ion concentrations[9][10].
Upon ligand binding, the Na+/K+-ATPase can activate the non-receptor tyrosine kinase Src[5][9]. Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), initiating the Ras/Raf/MEK/MAPK signaling cascade[5][10]. This pathway is involved in regulating gene expression, cell growth, and proliferation. Furthermore, these signaling events can lead to the production of reactive oxygen species (ROS) and the activation of transcription factors like NF-κB (Nuclear Factor kappa B)[5][11].
Quantitative Data: Inhibitory Potency
The potency of this compound and related cardiac glycosides is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the Na+/K+-ATPase activity.
| Compound | IC50 Value | Enzyme Source / Cell Line | Reference |
| This compound | 5 nM | Isolated rat pinealocytes | [12] |
| Digoxin | 0.23 µM | Porcine cerebral cortex | [13] |
Note: IC50 values can vary significantly depending on the enzyme isoform, tissue source, and specific experimental conditions such as ion concentrations.
Experimental Protocols
Detailed methodologies are required to accurately characterize the interaction between this compound and Na+/K+-ATPase.
This assay quantifies enzyme activity by measuring the amount of inorganic phosphate (Pi) liberated from ATP hydrolysis.
-
Principle: The total ATPase activity is measured in the presence of Na+, K+, and Mg2+. A parallel reaction is run in the presence of ouabain (a potent Na+/K+-ATPase inhibitor) to measure non-specific ATPase activity. The Na+/K+-ATPase-specific activity is the difference between the two.
-
Key Reagents:
-
Membrane Preparation (e.g., from porcine cerebral cortex or cultured cells)
-
Assay Buffer: Tris-HCl (pH 7.4), NaCl, KCl, MgCl2[14]
-
Substrate: Adenosine triphosphate (ATP)
-
Inhibitor Stock: this compound in DMSO
-
Control Inhibitor: Ouabain
-
Stopping Reagent: Perchloric acid or SDS
-
Phosphate Detection Reagent: Ammonium molybdate solution[14]
-
-
Procedure:
-
Prepare reaction tubes containing the assay buffer and the membrane preparation (e.g., 20 µg protein)[15].
-
To one set of tubes, add ouabain (to determine ouabain-insensitive activity). To another set, add a vehicle control.
-
Add varying concentrations of this compound to experimental tubes.
-
Initiate the reaction by adding a final concentration of ~2-3 mM ATP[14][15].
-
Incubate at 37°C for a fixed time (e.g., 15-20 minutes), ensuring the reaction is in the linear range[14][15].
-
Stop the reaction by adding the stopping reagent.
-
Measure the liberated inorganic phosphate (Pi) colorimetrically, typically by forming a phosphomolybdate complex, and measure absorbance (e.g., at 660 nm)[14].
-
Calculate Na+/K+-ATPase activity by subtracting the ouabain-insensitive Pi release from the total Pi release.
-
This assay is used to determine the binding affinity (Kd) of this compound to the Na+/K+-ATPase.
-
Principle: This is a competitive binding assay where unlabeled this compound competes with a radiolabeled ligand (e.g., ³H-ouabain) for binding to the enzyme. The amount of radioligand displaced is proportional to the affinity and concentration of this compound.
-
Key Reagents:
-
Membrane Preparation containing Na+/K+-ATPase
-
Radioligand: ³H-ouabain[16]
-
Binding Buffer
-
Unlabeled Competitor: this compound at various concentrations
-
Scintillation Cocktail
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of ³H-ouabain and varying concentrations of unlabeled this compound.
-
Allow the reaction to reach equilibrium.
-
Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter[16].
-
Plot the percentage of bound ³H-ouabain against the concentration of this compound to determine the Ki (and subsequently Kd), which is the concentration of this compound that displaces 50% of the radioligand.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Interactions between cardiac glycosides and sodium/potassium-ATPase: three-dimensional structure-activity relationship models for ligand binding to the E2-Pi form of the enzyme versus activity inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 4. Structural Insights into the Interactions of Digoxin and Na+/K+-ATPase and Other Targets for the Inhibition of Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Acetyldigoxin? [synapse.patsnap.com]
- 8. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]
- 12. glpbio.com [glpbio.com]
- 13. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
The Genesis of Acetyldigitoxin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyldigitoxin, a cardiac glycoside with significant therapeutic applications, originates from the leaves of the woolly foxglove, Digitalis lanata. This technical guide provides a comprehensive overview of the origin, biosynthesis, and isolation of this compound. It details the enzymatic conversion from its precursor, lanatoside A, and outlines the experimental protocols for its extraction, purification, and characterization. Quantitative data are summarized, and key pathways and workflows are visualized to facilitate a deeper understanding for researchers in pharmacology and drug development.
Introduction
This compound is a secondary cardiac glycoside, a class of organic compounds known for their profound effects on the contractile force of the heart muscle.[1][2] It is structurally an acetyl derivative of digitoxin and is used in the treatment of cardiac failure, particularly when associated with tachycardia.[2] The primary natural source of this compound is the plant Digitalis lanata Ehrh. (family: Plantaginaceae), a species rich in a variety of cardiac glycosides.[1] This document serves as a detailed technical resource on the origin and isolation of this compound.
Biosynthetic Origin of this compound
This compound is not directly synthesized by the Digitalis lanata plant in its final form. Instead, it is a secondary glycoside derived from a more complex precursor molecule, the primary glycoside lanatoside A . The conversion process involves the enzymatic removal of a terminal glucose molecule from lanatoside A.
The Precursor: Lanatoside A
Lanatoside A is one of the primary cardiac glycosides found in the leaves of Digitalis lanata. Structurally, it consists of the aglycone digitoxigenin linked to a chain of four sugar molecules: three digitoxose units and one terminal glucose unit. The third digitoxose unit is acetylated.
Enzymatic Conversion to this compound
The transformation of lanatoside A to this compound is a hydrolytic reaction catalyzed by the endogenous enzyme digilanidase , which is naturally present in the leaves of Digitalis lanata. This enzyme specifically cleaves the terminal glucose molecule from lanatoside A. The activation of digilanidase can be achieved by moistening the plant material or through specific treatments, such as acidification.
The overall reaction can be summarized as:
Lanatoside A + H₂O ---(digilanidase)--> this compound + Glucose
This enzymatic deglucosylation is a critical step in the industrial production of this compound and other related secondary glycosides.
Quantitative Data
The concentration of this compound and its precursor, lanatoside A, in Digitalis lanata leaves can vary depending on factors such as plant variety, cultivation conditions, and harvesting time. The following table summarizes representative quantitative data found in the literature.
| Compound | Plant Material | Method of Analysis | Concentration | Reference |
| α-Acetyldigoxin | Dry leaf powder of Digitalis lanata | HPLC | 23.8 µ g/100 mg | [3] |
| Lanatoside C (related precursor) | Dry leaf powder of Digitalis lanata | HPLC | 115.6 µ g/100 mg | [3] |
| α-Acetyldigoxin | Dry leaf powder of Digitalis lanata | HPLC | 5.55 +/- 0.21 µ g/100 mg | [4] |
Experimental Protocols
Enzymatic Conversion of Lanatoside A to this compound
This protocol is adapted from methodologies used for the enzymatic hydrolysis of related lanatosides in Digitalis lanata.
Objective: To enzymatically convert lanatoside A present in dried Digitalis lanata leaf powder to this compound by activating the endogenous digilanidase.
Materials:
-
Dried and powdered leaves of Digitalis lanata
-
0.05% (v/v) Acetic acid solution
-
50% (v/v) Methanol
-
Incubator or water bath at 50°C
-
Ultrasonic bath
-
Filtration apparatus
Procedure:
-
Accurately weigh approximately 50 mg of dried, powdered Digitalis lanata leaves.
-
Suspend the leaf powder in 3 mL of 0.05% acetic acid in a suitable vessel.
-
Incubate the suspension at 50°C for 2 hours to facilitate enzymatic hydrolysis.
-
After incubation, add 1 mL of 50% methanol to the suspension.
-
Sonicate the mixture for 1 hour in an ultrasonic bath to ensure thorough extraction of the glycosides.
-
Filter the suspension to separate the extract from the plant debris.
-
The resulting filtrate contains this compound, which can then be further purified and analyzed.
Extraction and Isolation of this compound
The following is a general procedure for the extraction and isolation of this compound from Digitalis lanata leaves.
Objective: To extract and isolate this compound from the plant material.
Materials:
-
Dried and powdered leaves of Digitalis lanata
-
Methanol or 70% Ethanol
-
Lead acetate solution (for purification, optional)
-
Chloroform
-
Silica gel for column chromatography
-
Solvent systems for chromatography (e.g., chloroform-methanol mixtures)
-
Rotary evaporator
Procedure:
-
Extraction:
-
Macerate the powdered leaves with methanol or 70% ethanol at room temperature.
-
Filter the extract and repeat the extraction process on the plant residue to ensure complete recovery of the glycosides.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator.
-
-
Purification (optional precipitation):
-
Dissolve the crude extract in a hydroalcoholic solution.
-
Add a solution of lead acetate to precipitate tannins and other impurities.
-
Centrifuge or filter the mixture to remove the precipitate.
-
Remove excess lead from the supernatant.
-
-
Solvent Partitioning:
-
Partition the purified extract between water and a water-immiscible organic solvent such as chloroform. The cardiac glycosides will preferentially move into the organic phase.
-
Separate the organic phase and concentrate it.
-
-
Column Chromatography:
-
Prepare a silica gel column packed with a suitable non-polar solvent.
-
Dissolve the concentrated extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, by gradually increasing the percentage of methanol in chloroform.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Pool the pure fractions and evaporate the solvent to obtain isolated this compound.
-
Characterization of this compound
High-Performance Liquid Chromatography (HPLC):
-
Column: Octylsilyl bonded silica (C8) or Octadecylsilyl (C18) column.
-
Mobile Phase: A mixture of acetonitrile, methanol, and water. A representative mobile phase is acetonitrile/methanol/water (100/11/188, v/v).[4]
-
Internal Standard: β-methyldigoxin can be used for quantitative analysis.[4]
Mass Spectrometry (MS): High-resolution tandem mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of cardiac glycosides. For β-acetyldigoxin, a structural isomer of α-acetyldigitoxin, characteristic fragmentation patterns have been observed.[6] The fragmentation typically involves the sequential loss of sugar moieties and dehydration of the aglycone. Key fragment ions can be used to confirm the identity of the compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enzymatic conversion of Lanatoside A to this compound.
Caption: General workflow for isolating this compound.
References
- 1. This compound | C43H66O14 | CID 5284512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Extraction , Isolation and Structure Elucidation of Digoxin | PPTX [slideshare.net]
- 3. Quantitative HPLC analysis of cardiac glycosides in Digitalis purpurea leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants - PMC [pmc.ncbi.nlm.nih.gov]
Acetyldigitoxin: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyldigitoxin, a cardiac glycoside derived from the foxglove plant (Digitalis sp.), has a rich history in the treatment of cardiac conditions. This technical guide provides an in-depth exploration of the discovery, chemical synthesis, and biological activity of this compound. It details the pioneering work of its discoverers, outlines a modern synthetic pathway, and presents its mechanism of action as a potent inhibitor of Na+/K+-ATPase. This document includes comprehensive tables of quantitative data, detailed experimental protocols for its isolation and biological evaluation, and visual diagrams of its synthesis and signaling pathways to serve as a valuable resource for researchers in pharmacology and medicinal chemistry.
Discovery and Historical Context
This compound is a semi-synthetic cardiac glycoside that emerged from the extensive research on the constituents of the foxglove plant, Digitalis lanata and Digitalis grandiflora. The pioneering work on the isolation and characterization of cardiac glycosides from Digitalis was conducted by the Swiss chemist Arthur Stoll and his colleague Walter Kreis at Sandoz laboratories in the early 20th century. Their research led to the isolation and structural elucidation of numerous glycosides, including the precursors to this compound.
Historically, this compound was prepared by the enzymatic cleavage of a molecule of glucose from lanatoside A, a naturally occurring glycoside in Digitalis lanata. This process yielded a more purified and potent compound. This compound was introduced for the treatment of congestive heart failure and atrial fibrillation, offering a faster onset of action compared to digitoxin.
Physicochemical and Biological Properties
This compound is a crystalline solid with specific physicochemical properties that influence its pharmacokinetic and pharmacodynamic profile. Its biological activity is primarily attributed to its potent and selective inhibition of the Na+/K+-ATPase enzyme.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C43H66O14 | --INVALID-LINK-- |
| Molecular Weight | 806.98 g/mol | --INVALID-LINK-- |
| Melting Point | 217-221 °C | ChemicalBook |
| Solubility | Chloroform: Slightly Soluble; DMSO: Slightly Soluble; Methanol: Slightly Soluble | ChemicalBook |
| logP | 2.9 | ChemicalBook |
Biological Activity: Na+/K+-ATPase Inhibition
This compound exerts its cardiotonic effects by inhibiting the Na+/K+-ATPase, also known as the sodium pump. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the Na+/Ca2+ exchanger, ultimately enhancing cardiac contractility.
| Compound | Na+/K+-ATPase Isoform | IC50 (nM) | Species | Reference |
| This compound | Not specified | 5 | Rat (pinealocytes) | --INVALID-LINK--[1] |
| β-Acetyldigoxin | α1β1 | No significant difference from other isoforms in the absence of K+ | Human | --INVALID-LINK--[2] |
| β-Acetyldigoxin | α2β1 | No significant difference from other isoforms in the absence of K+ | Human | --INVALID-LINK--[2] |
| β-Acetyldigoxin | α3β1 | No significant difference from other isoforms in the absence of K+ | Human | --INVALID-LINK--[2] |
| Digitoxin | Not specified | 0.78 µM (EC50) | Not specified | --INVALID-LINK--[3] |
Synthesis Pathway
The chemical synthesis of this compound from its precursor, digitoxin, involves the selective acetylation of the terminal digitoxose sugar moiety. The key challenge in this synthesis is to achieve regioselectivity for the C4'''-hydroxyl group among the several available hydroxyl groups. Modern organocatalytic methods have enabled highly selective acylation.
Experimental Protocol: Regioselective Acetylation of Digitoxin
This protocol is based on the principles of organocatalytic regioselective acylation, which allows for the specific acetylation of the C4'''-hydroxyl group of digitoxin.
Materials:
-
Digitoxin
-
Acetic anhydride
-
Pyridine (or a suitable organocatalyst)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve digitoxin in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (or the organocatalyst) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
Isolation from Natural Sources
This compound can be found in and isolated from the leaves of Digitalis lanata. The extraction and purification process involves solvent extraction followed by chromatographic separation.
Experimental Protocol: Isolation from Digitalis lanata
Materials:
-
Dried and powdered leaves of Digitalis lanata
-
Ethanol (70%)
-
Lead acetate solution
-
Chloroform
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/methanol mixture)
Procedure:
-
Macerate the dried and powdered leaves of Digitalis lanata with 70% ethanol at room temperature for 48-72 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
Treat the crude extract with a lead acetate solution to precipitate tannins and other impurities.
-
Filter the mixture to remove the precipitate and treat the filtrate with hydrogen sulfide to remove excess lead.
-
Filter the solution again and extract the glycosides with chloroform.
-
Concentrate the chloroform extract to obtain a mixture of cardiac glycosides.
-
Subject the glycoside mixture to silica gel column chromatography.
-
Elute the column with a gradient of methanol in chloroform to separate the different glycosides.
-
Collect the fractions containing this compound (monitor by TLC) and combine them.
-
Recrystallize the combined fractions from a suitable solvent system to obtain pure this compound.
Mechanism of Action and Signaling Pathway
The primary pharmacological effect of this compound is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cardiomyocytes. This inhibition sets off a cascade of events leading to increased cardiac contractility.
References
An In-depth Technical Guide to the Pharmacological Properties of Acetyldigitoxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyldigitoxin, a cardiac glycoside derived from the leaves of the Digitalis species, has been utilized for its cardiotonic effects, particularly in the management of congestive heart failure and atrial fibrillation.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. The document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering in-depth information supported by experimental data and methodologies. All quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's biological activities.
Mechanism of Action
This compound's primary pharmacological effect is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, an enzyme located in the cell membrane of cardiomyocytes.[3] This inhibition leads to a cascade of events culminating in an increased force of myocardial contraction (positive inotropic effect).
The process begins with this compound binding to the extracellular α-subunit of the Na+/K+-ATPase.[3] This action obstructs the pump's function, leading to an accumulation of intracellular sodium ions. The increased intracellular sodium concentration, in turn, alters the function of the sodium-calcium (Na+/Ca2+) exchanger.[3] This exchanger normally expels calcium ions from the cell. However, with the reduced sodium gradient, its efficiency in removing calcium is diminished. Consequently, the intracellular calcium concentration rises. This elevated cytosolic calcium is then taken up by the sarcoplasmic reticulum. During subsequent action potentials, a larger amount of calcium is released from the sarcoplasmic reticulum, leading to a more forceful contraction of the cardiac muscle.[3]
Beyond its inotropic effects, this compound also exerts effects on the electrical properties of the heart. It increases vagal activity through a central action on the nervous system, which slows the heart rate (negative chronotropic effect) and reduces the conduction of electrical impulses through the atrioventricular (AV) node.[3] This latter effect is beneficial in controlling the ventricular rate in patients with atrial fibrillation.[3]
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in human studies, providing insights into its absorption, distribution, metabolism, and excretion.
| Pharmacokinetic Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability | 60 - 80% | Oral | [3] |
| Plasma Half-life | 8.8 ± 1 days | Oral | [4] |
| 8.5 ± 1 days | Intravenous | [4] | |
| Protein Binding (Plasma) | 80.8 ± 2% | - | [4] |
| Protein Binding (4% Albumin) | 83 ± 0.54% | - | [4] |
| Urinary Excretion (6 days) | 21.3 ± 2.9% of dose | Oral | [4] |
| 20.9 ± 3.6% of dose | Intravenous | [4] | |
| Fecal Excretion (18 days) | 14.3 - 16.1% of dose | Intravenous | [4] |
| 22.3% of dose (one patient) | Oral | [4] |
Metabolism: Studies using 3H-alpha-Acetyl-digitoxin have shown that a significant portion of the drug is metabolized. Through thin-layer chromatography, it was determined that 53% of the chloroform-extracted radioactivity in the urine after oral administration and 63% after intravenous administration could be attributed to digitoxin, a metabolite of this compound.[4]
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily centered on its cardiotonic and antiarrhythmic properties.
| Pharmacodynamic Effect | Description | Reference |
| Positive Inotropy | Increases the force of myocardial contraction by inhibiting Na+/K+-ATPase and subsequently increasing intracellular calcium. | [3] |
| Negative Chronotropy | Decreases heart rate through central vagal stimulation. | [3] |
| Negative Dromotropy | Slows conduction through the atrioventricular (AV) node, which is beneficial for rate control in atrial fibrillation. | [3] |
| IC50 (Na+/K+-ATPase) | 5 nM (in isolated rat pinealocytes) | [5] |
Therapeutic Indications and Clinical Use
This compound has been clinically used for the rapid digitalization of patients with congestive heart failure.[3] It is also indicated for controlling the ventricular rate in patients with atrial fibrillation due to its effect on AV nodal conduction.[2][3]
Toxicity and Adverse Effects
The therapeutic window for this compound is narrow, and toxicity is a significant concern.
| Toxicity Profile | Data | Species | Reference |
| LD50 (Oral) | 7.8 mg/kg | Mice | [3] |
Adverse Effects: The adverse effects of this compound are often an extension of its pharmacological actions and can manifest as:
-
Cardiac: Ventricular tachycardia, ventricular fibrillation, progressive bradyarrhythmias, and heart block.[3]
-
Gastrointestinal: Nausea, vomiting, and diarrhea.[6]
-
Neurological: Dizziness and headaches.[6]
Drug Interactions: Numerous drug interactions can affect the efficacy and toxicity of this compound. For example:
-
Diuretics can cause hypokalemia, which enhances the toxicity of this compound.[6]
-
Calcium channel blockers and beta-blockers may also interact, necessitating dose adjustments.[6]
-
Drugs that alter gastrointestinal motility can affect the absorption of orally administered this compound.[6]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the pharmacological properties of this compound. Below are outlines of key experimental methodologies.
Na+/K+-ATPase Inhibition Assay
This assay determines the inhibitory potency of this compound on its primary target.
Methodology:
-
Enzyme Preparation: A source rich in Na+/K+-ATPase, such as lamb kidney medulla, is homogenized and subjected to differential centrifugation to isolate a microsomal fraction containing the enzyme.
-
Assay Conditions: The reaction mixture typically contains Tris-HCl buffer, MgCl2, NaCl, and KCl.
-
Inhibition: The enzyme preparation is pre-incubated with various concentrations of this compound.
-
Reaction Initiation: The reaction is started by the addition of ATP.
-
Measurement: The activity of the enzyme is determined by measuring the amount of inorganic phosphate released from ATP hydrolysis, often using a colorimetric method.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Measurement of Inotropic Effects
The positive inotropic effect of this compound can be assessed using isolated heart preparations.
Methodology using Isolated Papillary Muscle:
-
Preparation: A papillary muscle is dissected from the ventricle of a suitable animal model (e.g., guinea pig, rabbit).
-
Mounting: The muscle is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 and maintained at a constant temperature (e.g., 37°C).
-
Stimulation: The muscle is electrically stimulated at a fixed frequency to induce contractions.
-
Measurement: The force of contraction is measured using a force transducer connected to a data acquisition system.
-
Drug Application: After a stabilization period, cumulative concentrations of this compound are added to the organ bath.
-
Data Analysis: The change in the force of contraction is measured at each concentration, and a dose-response curve is constructed to determine the potency and efficacy of the compound.
Acute Oral Toxicity (LD50) Determination
The acute oral toxicity is determined following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Methodology (Following OECD Guideline 425 - Up-and-Down Procedure):
-
Animal Model: Typically, a single sex of a rodent species (e.g., female rats) is used.
-
Dosing: A single animal is dosed with the test substance at a step below the estimated LD50.
-
Observation: The animal is observed for signs of toxicity and mortality over a defined period (typically 14 days).
-
Sequential Dosing: If the animal survives, the next animal is dosed at a higher dose. If the animal dies, the next is dosed at a lower dose. This sequential process continues.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at the different dose levels.
Oral Bioavailability Study
This type of study is essential to understand the extent of drug absorption after oral administration.
References
- 1. Automation of plasma protein binding assay using rapid equilibrium dialysis device and Tecan workstation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. [Studies on metabolism and pharmacokinetics of alpha-acetyldigitoxin in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
Acetyldigitoxin Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyldigitoxin, a cardiac glycoside derived from the leaves of Digitalis species, has long been a subject of interest in medicinal chemistry due to its therapeutic effects on heart failure.[1][2][3] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradient across the cell membrane.[3] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, resulting in enhanced cardiac contractility. This in-depth guide explores the critical structure-activity relationships (SAR) of this compound, providing a foundational understanding for the rational design of novel cardiac glycoside analogs with improved therapeutic profiles.
Core Structure-Activity Relationships of this compound
The biological activity of this compound is intrinsically linked to its three main structural components: the steroid nucleus, the unsaturated lactone ring at position C17, and the sugar moiety at position C3. Modifications to any of these regions can significantly impact the compound's potency and pharmacokinetic properties.
The Steroid Nucleus: The A/B and C/D ring junctions of the steroid core are in a cis conformation, which is essential for its cardiotonic activity. The hydroxyl group at C14 is also considered crucial for binding to the Na+/K+-ATPase.
The Lactone Ring: The unsaturated α,β-lactone ring at the C17 position is a key feature for the inhibitory activity of cardiac glycosides. Saturation of this lactone or alterations to its size can lead to a significant decrease or complete loss of activity.
The Sugar Moiety: The trisaccharide chain attached at the C3 position of the steroid nucleus plays a significant role in the pharmacokinetic properties of this compound, including its solubility, absorption, and distribution. The acetyl group on the terminal digitoxose sugar distinguishes this compound from digitoxin and influences its lipophilicity and oral bioavailability.
Quantitative Structure-Activity Relationship Data
While a comprehensive SAR study on a wide range of this compound derivatives is not extensively documented in a single source, data from studies on closely related cardiac glycosides, such as digoxin and digitoxigenin, provide valuable insights. The following table summarizes representative data on how modifications to the core cardiac glycoside structure affect its inhibitory activity on Na+/K+-ATPase.
| Compound/Derivative | Modification | Target/Assay | IC50 (nM) | Reference |
| Digitoxigenin-α-L-rhamno-pyranoside | Rhamnose sugar at C3 of digitoxigenin | Purified Na+/K+-ATPase | 12 ± 1 | [4] |
| Digitoxigenin-α-L-amiceto-pyranoside | Amicetose sugar at C3 of digitoxigenin | Purified Na+/K+-ATPase | 41 ± 3 | [4] |
| Digoxin | Parent Compound | Na+/K+-ATPase | Varies by isoform and conditions | [5][6][7] |
| (+)-8(9)-β-Anhydrodigoxigenin | Dehydration of the steroid core | Cytotoxicity against human cancer cell lines | Inactive | [5][7] |
| (+)-17-epi-20,22-dihydro-21α-hydroxydigoxin | Modification of the lactone ring | Cytotoxicity against human cancer cell lines | Inactive | [5][7] |
| 2-hydroxy derivatives of digitoxigenin | Hydroxylation of the steroid A-ring | Binding affinity for Na+/K+-ATPase | Lower affinity than parent | [8] |
Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and cell line used.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by modulating intracellular ion concentrations, primarily through the inhibition of the Na+/K+-ATPase pump. The following diagram illustrates the key steps in this signaling cascade.
Caption: Signaling pathway of this compound leading to enhanced cardiac contraction.
Experimental Protocols
Synthesis of this compound Analogs (General Procedure)
The synthesis of novel this compound analogs often involves the modification of the sugar moiety or the steroid nucleus. A general approach for modifying the sugar chain is through regioselective glycosylation.
-
Protection of Hydroxyl Groups: Selectively protect the hydroxyl groups on the digitoxin backbone, leaving the desired hydroxyl group for glycosylation available. This can be achieved using various protecting groups and catalysts.
-
Glycosylation: Introduce a new sugar moiety to the unprotected hydroxyl group. A borinic acid-derived catalyst can be used to achieve regioselective glycosylation.[9]
-
Deprotection: Remove the protecting groups to yield the final analog.
-
Purification and Characterization: Purify the synthesized compound using techniques such as column chromatography and characterize its structure using NMR and mass spectrometry.
Na+/K+-ATPase Inhibition Assay (General Protocol)
The inhibitory activity of this compound analogs on the Na+/K+-ATPase is a key determinant of their potency.
-
Enzyme Preparation: Isolate Na+/K+-ATPase from a suitable source, such as porcine brain or kidney tissue, or use a commercially available purified enzyme.
-
Assay Buffer Preparation: Prepare an assay buffer containing appropriate concentrations of NaCl, KCl, MgCl2, and ATP in a suitable buffer (e.g., Tris-HCl).
-
Inhibition Assay:
-
Pre-incubate the enzyme with varying concentrations of the test compound.
-
Initiate the enzymatic reaction by adding ATP.
-
Measure the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released, often using a colorimetric method (e.g., malachite green assay).
-
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity, by plotting the enzyme activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.
The following diagram outlines a typical workflow for a structure-activity relationship study.
Caption: General workflow for this compound SAR studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [Clinical evaluation and therapeutic value of a new digitalic drug, acetyl-digitoxin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cytotoxic effect of carbohydrate derivatives of digitoxigenin involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights into the Interactions of Digoxin and Na+/K+-ATPase and Other Targets for the Inhibition of Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semisynthetic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 2-hydroxy derivatives of digitoxigenin and 3-epidigitoxigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vitro Anticancer Activity of Acetyldigitoxin: A Technical Guide
Abstract
Acetyldigitoxin, a cardiac glycoside derived from the leaves of Digitalis species, has long been utilized in the management of cardiac conditions.[1] Emerging evidence, however, has illuminated its potent in vitro anticancer properties, positioning it as a compound of interest for oncological research and drug development. This document provides a comprehensive technical overview of the in vitro anticancer activity of this compound and its closely related analog, digitoxin. It details the underlying mechanisms of action, summarizes cytotoxic efficacy across various cancer cell lines, outlines key experimental methodologies, and visualizes the principal signaling pathways involved. This guide is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of cardiac glycosides in oncology.
Mechanism of Action
The primary molecular target of this compound and other cardiac glycosides is the α-subunit of the Na+/K+-ATPase pump located on the cell membrane.[2] Inhibition of this ion pump disrupts the cellular sodium gradient, leading to a cascade of downstream events that collectively contribute to its anticancer effects.
-
Disruption of Ion Homeostasis: Inhibition of the Na+/K+-ATPase pump leads to an increase in intracellular sodium, which in turn reduces the activity of the Na+/Ca2+ exchanger. This results in an accumulation of intracellular calcium.[3][4] Elevated calcium levels are a key trigger for the intrinsic apoptotic pathway.
-
Induction of Apoptosis: this compound and its analogs induce apoptosis in a multitude of cancer cell lines.[5][6] This programmed cell death is often mediated by the mitochondrial pathway, involving the activation of caspase-9 and caspase-3.[4][6]
-
Cell Cycle Arrest: Studies have demonstrated that these compounds can arrest the cell cycle at the G2/M phase, thereby inhibiting cell proliferation. This effect is linked to the activation of DNA damage response pathways.[3][7]
-
Inhibition of Key Transcription Factors: Cardiac glycosides have been shown to inhibit the activity of critical transcription factors that drive cancer progression, including Nuclear Factor-kappa B (NF-κB), Hypoxia-Inducible Factor-1α (HIF-1α), and c-MYC.[3][8][9]
-
Modulation of Kinase Signaling: The anticancer activity is also mediated through the modulation of various signal transduction pathways, including those involving EGFR, Src, and MAP kinases.[10]
In Vitro Efficacy: Cytotoxicity Data
Extensive in vitro studies have been performed on digitoxin, the parent compound of this compound, demonstrating its potent cytotoxicity against a wide range of human cancer cell lines. The IC50 (half-maximal inhibitory concentration) values are often within the nanomolar range, comparable to concentrations found in the plasma of cardiac patients.[5][11][12]
| Cancer Type | Cell Line | Compound | IC50 Value | Exposure Time | Citation |
| Renal Adenocarcinoma | TK-10 | Digitoxin | 3 nM | 48 h | [5] |
| Leukemia | K-562 | Digitoxin | 6.4 nM | Not Specified | [5] |
| Cervical Cancer | HeLa | Digitoxin | 28 nM | 48 h | [7] |
| Breast Cancer (ER+) | MCF-7 | Digitoxin | Therapeutic Range | Not Specified | [13] |
| Breast Cancer (TNBC) | MDA-MB-468 | Digitoxin | Therapeutic Range | Not Specified | [13] |
| Hepatocellular Carcinoma (MDR) | HepG2/ADM | Digitoxin | 132.65 nM | 24 h | [14] |
| Hepatocellular Carcinoma (MDR) | HepG2/ADM | Digitoxin | 52.29 nM | 48 h | [14] |
| Hepatocellular Carcinoma (MDR) | HepG2/ADM | Digitoxin | 9.13 nM | 72 h | [14] |
| Lung Cancer | A549 | Digitoxin | Not Specified | Not Specified | [7] |
| Colon Cancer | HCT116 | Digitoxin | Not Specified | Not Specified | [7] |
*The study noted efficacy at concentrations within the therapeutic range for cardiac patients (typically 20-33 nM) but did not provide a precise IC50 value.[5][13]
Key Signaling Pathways
This compound exerts its anticancer effects by modulating several critical cellular signaling pathways. The diagrams below, rendered in DOT language, illustrate these complex interactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Digitoxin and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Direct Comparison of the Anticancer Activities of Digitoxin MeON-Neoglycosides and O-Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grupo.us.es [grupo.us.es]
- 6. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Digitoxin inhibits HeLa cell growth through the induction of G2/M cell cycle arrest and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Digitoxin-induced cytotoxicity in cancer cells is mediated through distinct kinase and interferon signaling networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 13. Anti-tumorigenic effects of a novel digitoxin derivative on both estrogen receptor-positive and triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Acetyldigitoxin: A Potential Anticancer Therapeutic Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Acetyldigitoxin, a cardiac glycoside historically used in the management of heart conditions, is emerging as a compound of interest in oncology. As a derivative of digitoxin, it shares a core mechanism of action centered on the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis. Disruption of this pump's function in cancer cells triggers a cascade of events, including increased intracellular calcium, induction of apoptosis, and cell cycle arrest, ultimately leading to cell death. While much of the current anticancer research has focused on its close relative, digitoxin, the shared structural and mechanistic properties suggest that this compound holds similar therapeutic promise. This guide provides a comprehensive overview of the current understanding of this compound and related cardiac glycosides as potential cancer therapeutic agents, detailing their mechanism of action, affected signaling pathways, and relevant experimental data and protocols.
Introduction
Cardiac glycosides, a class of naturally derived compounds, have a long history in medicine, primarily for the treatment of cardiac arrhythmias and heart failure. This compound, an acetyl derivative of digitoxin found in the leaves of the Digitalis species, is one such compound approved for clinical use.[1] Recent decades have seen a paradigm shift in the perception of these molecules, with a growing body of evidence suggesting their potential as anticancer agents.[2][3] Epidemiological studies have hinted at a lower incidence of certain cancers in patients receiving digitalis therapy.[2] This has spurred significant preclinical research into the anticancer properties of cardiac glycosides, with digitoxin being the most extensively studied. This document will synthesize the available data on this compound and its analogs, providing a technical resource for researchers and professionals in drug development.
Mechanism of Action
The primary molecular target of this compound and other cardiac glycosides is the α-subunit of the Na+/K+-ATPase pump.[4] Inhibition of this ion pump disrupts the electrochemical gradient across the cell membrane, leading to a series of downstream effects that are particularly detrimental to cancer cells.
Inhibition of Na+/K+-ATPase and Ion Imbalance
This compound binds to the extracellular domain of the Na+/K+-ATPase, inhibiting its function. This leads to an increase in intracellular sodium concentration. To counteract this, the cell activates the Na+/Ca2+ exchanger in reverse, leading to an influx of calcium ions.[2][4] This sustained increase in intracellular calcium is a key trigger for subsequent pro-apoptotic signaling.
Induction of Apoptosis
The elevated intracellular calcium levels, along with other cellular stresses induced by Na+/K+-ATPase inhibition, converge on the mitochondrial pathway of apoptosis. This involves the release of cytochrome c and the activation of caspase cascades, ultimately leading to programmed cell death.[5][6] Studies on digitoxin have shown activation of caspase-3 and caspase-9, key executioner and initiator caspases, respectively.[7][8]
Cell Cycle Arrest
In addition to inducing apoptosis, cardiac glycosides have been shown to cause cell cycle arrest, preventing cancer cell proliferation. Studies on digitoxin have demonstrated its ability to induce G2/M phase arrest in some cancer cell lines and G0/G1 phase arrest in others.[8][9] This arrest is often associated with the modulation of key cell cycle regulatory proteins.
Signaling Pathways
The anticancer effects of this compound and related cardiac glycosides are mediated through the modulation of several critical signaling pathways that govern cell survival, proliferation, and death.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival, and its dysregulation is a hallmark of many cancers. Digitoxin has been shown to suppress NF-κB activation, leading to the downregulation of its target genes, which include anti-apoptotic proteins and cell cycle regulators.[9][10][11] This inhibition of NF-κB signaling is a significant contributor to the pro-apoptotic and anti-proliferative effects of cardiac glycosides.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling node that promotes cell survival, growth, and proliferation.[12][13] Hyperactivation of this pathway is common in cancer and contributes to therapeutic resistance.[14] While direct studies on this compound are limited, research on other cardiac glycosides suggests that they can inhibit the PI3K/Akt pathway, further contributing to their anticancer activity.[15]
Quantitative Data
While specific anticancer data for this compound is limited, the available information, primarily from studies on digitoxin, provides valuable insights into the potential potency of this class of compounds.
Table 1: IC50 Values of Cardiac Glycosides
| Compound | Target/Cell Line | IC50 Value | Reference |
| This compound | Na+/K+ ATPase (rat pinealocytes) | 5 nM | N/A |
| Digitoxin | TK-10 (Renal Adenocarcinoma) | 3 nM | [5] |
| Digitoxin | K-562 (Leukemia) | 6.4 nM | [5] |
| Digitoxin | MCF-7 (Breast Adenocarcinoma) | 33 nM | [5] |
| Digitoxin | HeLa (Cervical Cancer) | 28 nM (at 48h) | [16] |
| Digitoxin | HepG2/ADM (Doxorubicin-resistant Hepatocellular Carcinoma) | 132.65 nM (at 24h), 52.29 nM (at 48h), 9.13 nM (at 72h) | [8] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer effects of compounds like this compound. These should be optimized for specific cell lines and experimental conditions.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with this compound at various concentrations for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive, PI negative).
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cancer cells with this compound for a specific duration.
-
Cell Fixation: Harvest cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Preclinical and Clinical Status
While extensive preclinical data exists for digitoxin, including in vivo studies showing tumor growth inhibition in mouse models, specific preclinical data for this compound in oncology is not as readily available.[17][18] The majority of clinical investigations into cardiac glycosides for cancer therapy have focused on digitoxin and digoxin.[3] To date, there is a lack of dedicated clinical trials investigating this compound as a primary cancer therapeutic agent. The existing clinical profile of this compound for cardiac indications provides a strong foundation for its potential repurposing, but further oncology-specific clinical studies are warranted.
Conclusion and Future Directions
This compound, as a member of the cardiac glycoside family, holds considerable potential as a novel anticancer agent. Its established mechanism of action through Na+/K+-ATPase inhibition provides a solid rationale for its investigation in oncology. The wealth of data on the closely related compound, digitoxin, strongly suggests that this compound is likely to exhibit similar pro-apoptotic, anti-proliferative, and signaling modulatory effects in cancer cells.
However, to advance this compound as a viable cancer therapeutic, several key research areas need to be addressed:
-
Comprehensive in vitro screening: Determining the IC50 values of this compound against a broad panel of cancer cell lines is crucial to identify sensitive cancer types.
-
Comparative studies: Direct comparative studies of this compound and digitoxin are needed to understand any potential differences in potency, selectivity, and off-target effects.
-
In vivo preclinical studies: Rigorous evaluation in animal models of cancer is necessary to establish efficacy and safety profiles for oncological indications.
-
Clinical trials: Well-designed clinical trials are the ultimate step to validate the therapeutic potential of this compound in cancer patients.
The repurposing of an existing drug like this compound offers a potentially faster and more cost-effective route to new cancer therapies. The foundation of knowledge from other cardiac glycosides provides a strong starting point for a focused and efficient research and development program for this compound in oncology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Digitoxin and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. grupo.us.es [grupo.us.es]
- 6. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Digitoxin inhibits proliferation of multidrug-resistant HepG2 cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-tumorigenic effects of a novel digitoxin derivative on both estrogen receptor-positive and triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Digitoxin inhibits ICC cell properties via the NF‑κB/ST6GAL1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research | The Thalheimer Center for Cardio-Oncology | Perelman School of Medicine at the University of Pennsylvania [med.upenn.edu]
- 15. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Digitoxin inhibits HeLa cell growth through the induction of G2/M cell cycle arrest and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluating the Cancer Therapeutic Potential of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Preparation of Acetyldigitoxin Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetyldigitoxin is a cardiac glycoside, an acetyl derivative of digitoxin, found in the leaves of Digitalis species.[1] It is primarily known for its application in treating cardiac failure.[1][2] In a research context, this compound is a potent inhibitor of the Na+/K+ ATPase pump.[3][4] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels and increased cardiac contractility.[2][3][5] Its ability to modulate fundamental cellular ion transport makes it a valuable tool for studying various cellular processes, including signal transduction and apoptosis, particularly in cancer research.[6][7] Proper preparation of this compound solutions is critical to ensure experimental reproducibility and accuracy. These notes provide a detailed protocol for the solubilization and preparation of this compound for use in cell culture experiments.
Data Summary
The following tables summarize the key properties and recommended concentrations for this compound and its common solvent, Dimethyl Sulfoxide (DMSO).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1111-39-3 | [1][8] |
| Molecular Formula | C₄₃H₆₆O₁₄ | [1][8] |
| Molecular Weight | 806.98 g/mol | [1][8] |
| Solubility | Slightly soluble in DMSO, Methanol, Chloroform | [4][8] |
| Storage Temperature | Store powder at -20°C | [4][8] |
| Stability | Hygroscopic |[8] |
Table 2: Example Calculations for a 10 mM this compound Stock Solution
| Desired Stock Volume | Mass of this compound (MW = 806.98 g/mol ) | Volume of DMSO to Add |
|---|---|---|
| 1 mL | 8.07 mg | 1 mL |
| 5 mL | 40.35 mg | 5 mL |
| 10 mL | 80.70 mg | 10 mL |
Table 3: Recommended Concentration Ranges for Cell Culture
| Application | Concentration Range | Reference |
|---|---|---|
| Na+/K+ ATPase Inhibition | IC₅₀ ≈ 5 nM (in rat pinealocytes) | [4] |
| Anticancer/Cytotoxicity Studies | 3 nM - 33 nM (IC₅₀ for related compound Digitoxin) | [6][7] |
| General Screening | 1 nM - 1000 nM | Inferred from[6][9] |
Table 4: DMSO Solvent Considerations for Cell Culture
| DMSO Concentration | General Effect | Reference |
|---|---|---|
| ≤ 0.1% | Generally considered safe with minimal cytotoxicity | [10][11] |
| 0.1% - 0.5% | Widely used, but solvent controls are essential | [11] |
| > 0.5% | Increased potential for cytotoxicity and off-target effects | [12] |
| ≥ 1% | Can significantly inhibit cell proliferation |[11][13] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be stored for later use.
Materials and Equipment:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator or 37°C water bath
Methodology:
-
Pre-weighing Preparation: Allow the this compound container to equilibrate to room temperature before opening to prevent condensation, as the compound is hygroscopic.[8]
-
Weighing: Carefully weigh the desired amount of this compound powder (e.g., 8.07 mg for 1 mL of a 10 mM stock) and place it in a sterile tube.
-
Solubilization: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, the following steps can be taken:
-
Sterilization: As stock solutions in DMSO are typically self-sterilizing, filtration is often omitted.[14] However, if preparing a large volume or if sterility is a major concern, filter through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials or microcentrifuge tubes. This prevents repeated freeze-thaw cycles.[4][10] Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Long-term Storage: Store the aliquots at -20°C or -80°C.[4] When stored at -20°C, the stock solution should be used within one month; at -80°C, it can be stable for up to six months.[4]
Protocol 2: Preparation of Working Solutions and Cell Treatment
This protocol details the dilution of the stock solution to final working concentrations for treating cells in culture.
Materials and Equipment:
-
10 mM this compound stock solution
-
Pre-warmed, complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Cultured cells ready for treatment
Methodology:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.
-
Intermediate Dilution (Optional but Recommended): It is good practice to perform one or more serial dilutions to achieve the final low nanomolar concentrations. For example, to get a 10 µM solution, dilute the 10 mM stock 1:1000 in complete cell culture medium.
-
Final Working Solution Preparation:
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture vessel. Crucially, ensure the final concentration of DMSO in the culture medium is non-toxic, typically ≤ 0.1%. [11]
-
Example: To treat cells in 10 mL of medium with a final concentration of 10 nM this compound:
-
Required volume of 10 µM intermediate stock = (10 nM * 10 mL) / 10,000 nM = 0.01 mL = 10 µL.
-
Add 10 µL of the 10 µM intermediate solution to the 10 mL of medium.
-
The final DMSO concentration from this dilution would be negligible.
-
-
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the final concentration of this compound. Ensure even distribution by gently swirling the plate or flask.
-
Solvent Control: It is imperative to include a vehicle control group in your experiment. This group should be treated with the same final concentration of DMSO as the experimental groups.[10]
-
Incubation: Return the cells to the incubator and proceed with the experiment for the desired duration.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Mechanism of Action: Na+/K+-ATPase Inhibition
Caption: this compound inhibits the Na+/K+-ATPase pump, increasing intracellular Na+ and Ca2+.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C43H66O14 | CID 5284512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. glpbio.com [glpbio.com]
- 5. What is the mechanism of Acetyldigoxin? [synapse.patsnap.com]
- 6. grupo.us.es [grupo.us.es]
- 7. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 1111-39-3 [m.chemicalbook.com]
- 9. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frequently Asked Questions | Selleckchem.com [selleckchem.com]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 13. researchgate.net [researchgate.net]
- 14. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
Application Notes and Protocols: Acetyldigitoxin Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyldigitoxin, a cardiac glycoside derived from the foxglove plant (Digitalis sp.), is a potent inhibitor of the Na+/K+ ATPase pump. This inhibition leads to an increase in intracellular calcium in cardiomyocytes, resulting in increased cardiac contractility.[1] These characteristics make it a subject of interest for research in cardiac pathophysiology and drug development, particularly in the context of heart failure. This document provides detailed protocols and application notes for the administration of this compound in various animal models for research purposes.
Data Presentation
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related cardiac glycosides to guide dose selection in animal studies. It is crucial to note that the therapeutic window for cardiac glycosides is narrow, and toxicity is a significant concern. Therefore, initial studies should always involve dose-ranging experiments to establish safety and efficacy for the specific animal model and experimental endpoint.
| Compound | Animal Model | Parameter | Value | Route of Administration | Reference |
| This compound | Mouse | LD50 | 7.8 mg/kg | Oral | [1] |
| This compound | Cat | LD50 | >10 mg/kg | Oral | |
| Digitoxin | Rat (Heart Failure Model) | Therapeutic Dose | 0.1 mg/100 g/day | Oral (in chow) | [2] |
| Digoxin | Dog (Heart Failure Model) | Therapeutic Dose | 0.003 - 0.011 mg/kg, twice daily | Oral | |
| Digoxin | Mouse (Cardiotoxicity Study) | Doses Tested | 0.1, 1, and 5 mg/kg/day | Oral |
Note: LD50 refers to the lethal dose for 50% of the test population. This value should be used as a guide for toxicity and to establish a starting point for dose-ranging studies at significantly lower concentrations.
Signaling Pathway of this compound
This compound exerts its effects by binding to the α-subunit of the Na+/K+ ATPase pump on the extracellular side of the cardiomyocyte membrane. This inhibition disrupts the sodium gradient, leading to an increase in intracellular sodium. The elevated intracellular sodium, in turn, reduces the activity of the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular calcium. This increased availability of calcium enhances the contractile force of the heart muscle.
Caption: Cellular signaling pathway of this compound.
Experimental Protocols
Preparation of this compound Solutions
Note: this compound has limited water solubility. The choice of vehicle is critical and should be tested for solubility and animal tolerance prior to the main study.
For Oral Administration (Gavage):
-
Vehicle: A 0.5% solution of carboxymethylcellulose (CMC) in sterile water or a suspension in corn oil can be used.
-
Preparation:
-
Weigh the required amount of this compound powder in a sterile container.
-
Add a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating until a homogenous suspension is achieved.
-
Prepare fresh daily and store protected from light.
-
For Parenteral Administration (Intravenous, Intraperitoneal):
-
Vehicle: A solution of 10% Dimethyl sulfoxide (DMSO), 40% Polyethylene glycol 300 (PEG300), and 50% sterile saline. Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity.
-
Preparation:
-
Dissolve the weighed this compound powder in DMSO first.
-
Add PEG300 and vortex until the solution is clear.
-
Add the sterile saline and mix thoroughly.
-
Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Prepare fresh on the day of use.
-
Administration Protocols in Rodent Models
a. Oral Gavage (Rat/Mouse):
-
Purpose: To study the effects of this compound following oral absorption.
-
Procedure:
-
Accurately weigh the animal to determine the correct dosing volume.
-
Gently restrain the animal. For rats, one-handed restraint is often sufficient. For mice, scruffing the neck is necessary.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Administer the this compound suspension slowly.
-
Carefully remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
b. Intravenous Injection (Mouse - Tail Vein):
-
Purpose: To achieve rapid systemic distribution and study acute effects.
-
Procedure:
-
Warm the mouse under a heat lamp or by placing its tail in warm water to dilate the tail veins.
-
Place the mouse in a suitable restrainer.
-
Clean the tail with 70% ethanol.
-
Use a 27-30 gauge needle attached to a tuberculin syringe.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and try again at a more proximal site.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site.
-
c. Intraperitoneal Injection (Rat/Mouse):
-
Purpose: A common route for systemic administration when intravenous access is difficult.
-
Procedure:
-
Restrain the animal on its back with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Use a 23-25 gauge needle for rats and a 25-27 gauge needle for mice.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate to ensure no fluid or intestinal contents are drawn into the syringe.
-
Inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
Experimental Workflow: Cardiotoxicity Study in Mice
This workflow outlines a general procedure for assessing the cardiotoxic effects of this compound in a mouse model.
Caption: General workflow for a cardiotoxicity study.
Monitoring and Endpoint Analysis
Following the administration of this compound, careful monitoring of the animals is essential.
-
Clinical Signs: Observe for signs of toxicity such as lethargy, anorexia, vomiting, diarrhea, and neurological signs.
-
Cardiovascular Monitoring:
-
Electrocardiography (ECG): Monitor for arrhythmias, bradycardia, and changes in QT interval.
-
Echocardiography: Assess cardiac function, including ejection fraction and fractional shortening.
-
-
Biomarkers:
-
Serum Electrolytes: Monitor potassium levels, as hypokalemia can potentiate this compound toxicity.
-
Cardiac Troponins (cTnI, cTnT): Measure serum levels as indicators of myocardial injury.
-
-
Histopathology: At the end of the study, collect heart tissue for histopathological examination to assess for cardiomyocyte necrosis, inflammation, and fibrosis.
Conclusion
The protocols outlined in this document provide a framework for the administration of this compound in animal models for research purposes. Due to the narrow therapeutic index of cardiac glycosides, it is imperative that researchers conduct thorough dose-finding studies and implement rigorous monitoring protocols to ensure animal welfare and the validity of experimental results. The provided data and workflows should be adapted to the specific research question and animal model being utilized.
References
Application Note: Quantification of Acetyldigitoxin in Plasma using High-Performance Liquid Chromatography (HPLC)
An HPLC-based application note for the quantification of acetyldigitoxin in plasma is provided below, tailored for researchers and drug development professionals. This document offers detailed protocols for sample preparation and chromatographic analysis, along with comparative data and workflow visualizations.
Introduction
This compound is a cardiac glycoside used in the management of heart conditions.[1] Like other digitalis compounds, it has a narrow therapeutic index, necessitating precise and accurate monitoring of its concentration in plasma to ensure therapeutic efficacy while avoiding toxicity.[1] High-Performance Liquid Chromatography (HPLC) offers a sensitive and selective method for the quantification of digitalis glycosides in biological matrices.[2] This application note details two robust methods for the determination of this compound in plasma: an HPLC method with Ultraviolet (UV) detection for routine analysis and a more sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for applications requiring lower detection limits.
Principle of the Method
The methods involve the initial extraction of this compound and an internal standard (IS) from a plasma matrix. Two common extraction techniques, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), are described.[2] Following extraction, the analyte is separated from endogenous plasma components on a reverse-phase C18 column.[1][2] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Detection is performed using either a UV detector set at approximately 220 nm or a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for enhanced specificity and sensitivity.[2][3]
Mechanism of Action: Na+/K+-ATPase Inhibition
This compound, like other cardiac glycosides, exerts its therapeutic effect by inhibiting the Na+/K+-ATPase pump in the plasma membrane of cardiac myocytes.[1][3] This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger, resulting in higher intracellular calcium levels and enhanced cardiac contractility.[1][3]
Materials and Reagents
-
This compound reference standard
-
Digitoxin or Digoxin-d3 (Internal Standard)
-
HPLC-grade acetonitrile, methanol, ethyl acetate, chloroform, isopropanol[4][5]
-
Formic acid (reagent grade)
-
Ammonium formate (reagent grade)
-
Ultrapure water
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, Strata-X)[6][7]
Instrumentation
-
HPLC-UV System : HPLC pump, autosampler, column oven, and UV/Vis detector.
-
UPLC-MS/MS System : UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3][6]
-
Analytical balance, vortex mixer, centrifuge, and nitrogen evaporator.
Experimental Workflows & Protocols
The general workflow for plasma sample analysis is depicted below. It begins with sample collection and preparation, followed by chromatographic separation and detection, and concludes with data analysis.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution.
-
Spike drug-free plasma with the working solutions to create calibration standards (e.g., 0.5 - 50 ng/mL) and QC samples (low, mid, high concentrations).
-
Prepare an internal standard (IS) stock solution (e.g., Digitoxin at 1 mg/mL) and a working solution (e.g., 100 ng/mL).
-
To 200 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the IS working solution and vortex briefly.
-
Add 1 mL of an extraction solvent, such as chloroform:isopropanol (95:5, v/v).[4]
-
Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject it into the HPLC system.
-
To 200 µL of plasma sample, add 25 µL of the IS working solution and vortex.
-
Dilute the sample with 400 µL of ultrapure water.[7]
-
Condition the SPE cartridge (e.g., C8 or HLB) by passing 1 mL of methanol followed by 1 mL of water.[8]
-
Load the diluted plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[8]
-
Elute the analytes with 1 mL of methanol into a clean collection tube.[7][8]
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
HPLC Methods and Parameters
The following tables summarize the recommended starting conditions for both HPLC-UV and UPLC-MS/MS analysis. Method optimization may be required based on system performance.
Table 1: Comparison of Sample Preparation Methods
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between immiscible liquids | Adsorption onto a solid sorbent |
| Selectivity | Moderate | High (tunable with sorbent/solvents) |
| Recovery | Generally 60-90%[3][4] | Generally >80%[6][9] |
| Throughput | Lower; can be laborious | Higher; amenable to automation |
| Solvent Usage | High | Lower |
| Cost | Low (reagents) | Higher (cartridges) |
Table 2: Recommended Chromatographic Conditions
| Parameter | Method A: HPLC-UV | Method B: UPLC-MS/MS |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm)[2] | UPLC C18 (e.g., 100 x 2.1 mm, 1.8 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 1.0 mL/min[2] | 0.3 mL/min[6] |
| Gradient | 30-70% B over 10 min | 30-90% B over 3 min |
| Column Temp. | 35°C | 35°C[6] |
| Injection Vol. | 20 µL | 10 µL[6] |
| Detector | UV at 220 nm[2] | Triple Quadrupole Mass Spectrometer |
| Ionization | - | ESI Positive[4][6] |
Table 3: Representative Method Validation Parameters
The following data, based on published methods for similar cardiac glycosides, can be used as performance targets during method validation.[3][6][9]
| Parameter | Expected Performance (HPLC-UV) | Expected Performance (UPLC-MS/MS) |
| Linearity Range | 10 - 1000 ng/mL | 0.1 - 50 ng/mL |
| Correlation (r²) | > 0.99 | > 0.995 |
| LLOQ | ~10 ng/mL | ~0.1 ng/mL[4] |
| Precision (CV%) | < 15% | < 15% |
| Accuracy (Bias%) | ± 15% | ± 15% |
| Recovery | > 60% | > 80% |
Conclusion
The HPLC-UV and UPLC-MS/MS methods described provide reliable and robust approaches for the quantification of this compound in plasma. The choice between LLE and SPE for sample preparation will depend on the required throughput, cleanliness of the extract, and cost considerations.[10] The UPLC-MS/MS method is recommended for clinical and pharmacokinetic studies requiring high sensitivity and specificity, while the HPLC-UV method is suitable for routine therapeutic drug monitoring where higher concentrations are expected.[10] Proper method validation is essential to ensure data accuracy and reliability.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Development of a new ultra‐high‐performance liquid chromatography–tandem mass spectrometry method for the determination of digoxin and digitoxin in plasma: Comparison with a clinical immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Digoxin and Metildigoxin in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. mdpi.com [mdpi.com]
- 9. Validation and application of a 96-well format solid-phase extraction and liquid chromatography-tandem mass spectrometry method for the quantitation of digoxin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetyldigitoxin-Induced Apoptosis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyldigitoxin, a cardiac glycoside derived from the leaves of Digitalis species, has garnered interest for its potential application in oncology. As a derivative of digitoxin, it belongs to a class of compounds known for their ability to inhibit the Na+/K+-ATPase pump. Emerging evidence suggests that this mechanism can be leveraged to induce programmed cell death, or apoptosis, in various cancer cell lines. These application notes provide a comprehensive overview of the use of this compound to induce apoptosis, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experimental assays. While much of the existing research has focused on its close analog, digitoxin, the data presented herein serves as a robust foundation for investigating the anti-cancer properties of this compound.
Mechanism of Action
The primary molecular target of this compound is the α-subunit of the Na+/K+-ATPase pump located on the cell membrane. Inhibition of this ion pump sets off a cascade of intracellular events that can culminate in apoptosis.
-
Inhibition of Na+/K+-ATPase and Ion Imbalance: this compound binds to the Na+/K+-ATPase, inhibiting its function of pumping sodium ions out of the cell and potassium ions in. This leads to an increase in the intracellular sodium concentration.
-
Calcium Influx: The elevated intracellular sodium alters the function of the Na+/Ca2+ exchanger, leading to an increase in the intracellular calcium concentration.
-
Activation of Signaling Pathways: The changes in ion concentrations and the binding of this compound to the Na+/K+-ATPase can activate several downstream signaling pathways. This includes the Ras/ERK1/2 cascade.
-
Modulation of Transcription Factors: this compound has been shown to inhibit the activity of transcription factors crucial for cancer cell survival and proliferation, such as Nuclear Factor of Activated T-cells (NFAT) and c-MYC.[1] The suppression of c-MYC expression is a key step in initiating the apoptotic process.[1]
-
Induction of the Mitochondrial Apoptosis Pathway: The signaling cascade ultimately converges on the intrinsic pathway of apoptosis. This is characterized by:
-
Regulation of Bcl-2 Family Proteins: An increase in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytochrome c release triggers the activation of initiator caspase-9, which in turn activates executioner caspase-3. Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[1][2]
-
Some studies also suggest that cardiac glycosides like digitoxin can induce the formation of DNA-topoisomerase II cleavable complexes, contributing to their anti-cancer effects.[3]
Data Presentation
Note: The following quantitative data is primarily from studies on digitoxin, the deacetylated form of this compound. Due to their structural similarity, these values provide a strong starting point for experimental design with this compound, though empirical determination of optimal concentrations is recommended.
Table 1: IC50 Values of Digitoxin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| TK-10 | Renal Adenocarcinoma | 3 | [4] |
| K-562 | Leukemia | 6.4 ± 0.4 | [4] |
| UACC-62 | Melanoma | 33 | [4] |
| MCF-7 | Breast Cancer | 33 | [4] |
| HeLa | Cervical Cancer | ~100 (threshold) | [5] |
| HepG2/ADM | Doxorubicin-resistant Hepatocellular Carcinoma | 132.65 ± 3.83 (24h), 52.29 ± 6.26 (48h), 9.13 ± 3.67 (72h) | [2] |
| SKOV-3 | Ovarian Cancer | 400 | [6] |
Table 2: Quantitative Effects of Digitoxin on Apoptosis and Protein Expression
| Cell Line | Treatment | Effect | Quantitative Data | Citation | | :--- | :--- | :--- | :--- | | TK-10 | 3 nM Digitoxin for 48h | Induction of Apoptosis | 41.3 ± 7.3% apoptotic cells |[4] | | HepG2/ADM | 4, 20, 100, 500 nM Digitoxin for 24h | Induction of Apoptosis | ~7-fold increase in apoptotic cells (from 5.68% to 43.15%) |[1] | | HepG2/ADM | 4, 20, 100, 500 nM Digitoxin for 48h | Induction of Apoptosis | ~13-fold increase in apoptotic cells (from 5.71% to 73.74%) |[1] | | HepG2/ADM | 20 nM Digitoxin | Change in Bax/Bcl-2 Ratio | ~58-fold increase |[7] | | HepG2/ADM | 4, 20, 100 nM Digitoxin for 24h | Caspase-3 and -9 Activation | Dose-dependent increase in cleaved caspase-3 and -9 |[1] | | HeLa | 500 nM Digitoxin | PARP Activation | By 6 hours |[5] | | HeLa | 500 nM Digitoxin | Caspase-3 and -9 Activation | By 9-16 hours |[5] |
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. c. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO). c. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Culture and treat cells with this compound at the desired concentrations and for the appropriate time. b. Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes. c. Wash the cell pellet twice with cold PBS.
-
Staining: a. Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 1 µL of PI solution. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples on a flow cytometer as soon as possible. c. Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates. d. Quantify the percentage of cells in each quadrant:
- Lower-left (Annexin V-/PI-): Live cells
- Lower-right (Annexin V+/PI-): Early apoptotic cells
- Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
- Upper-left (Annexin V-/PI+): Necrotic cells
Western Blotting for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key apoptosis-related proteins such as Bcl-2, Bax, and cleaved caspase-3.
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Protein Extraction: a. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. b. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. c. Collect the supernatant containing the total protein.
-
Protein Quantification: a. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate the proteins on an SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: a. Wash the membrane with TBST. b. Apply ECL substrate and capture the chemiluminescent signal using an imaging system. c. Perform densitometric analysis to quantify the protein bands, normalizing to a loading control like β-actin. Compare the expression levels of target proteins between treated and control samples.
References
- 1. Digitoxin inhibits proliferation of multidrug-resistant HepG2 cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grupo.us.es [grupo.us.es]
- 5. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Acetyldigitoxin: A Potent Tool for Investigating Ion Pump Dynamics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyldigitoxin, a cardiac glycoside derived from the leaves of the Digitalis species, serves as a powerful investigational tool for studying the function and regulation of the Na+/K+-ATPase ion pump.[1][2] As a derivative of digitoxin, this compound exerts its effects through high-affinity binding to the extracellular aspect of the α-subunit of the Na+/K+-ATPase.[1] This specific inhibition disrupts the establishment of sodium and potassium gradients across the cell membrane, leading to a cascade of downstream effects on intracellular ion concentrations, most notably an increase in intracellular calcium. This makes this compound an invaluable molecule for elucidating the intricate mechanisms of ion transport and its role in cellular physiology and pathophysiology.
These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its use in fundamental ion transport research.
Mechanism of Action
This compound's primary molecular target is the Na+/K+-ATPase, an essential enzyme responsible for actively transporting sodium (Na+) ions out of the cell and potassium (K+) ions into the cell against their concentration gradients. This process is vital for maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other solutes.
The binding of this compound to the α-subunit of the Na+/K+-ATPase locks the enzyme in a phosphorylated conformation, preventing its dephosphorylation and subsequent ion translocation.[3] This inhibition leads to a rapid increase in the intracellular sodium concentration. The elevated intracellular sodium alters the electrochemical gradient for the sodium-calcium (Na+/Ca2+) exchanger, causing a reduction in calcium efflux and a net increase in the intracellular calcium concentration.[1][4] This modulation of intracellular calcium is the basis for its cardiotonic effects and its utility in studying calcium signaling pathways.
Figure 1. Signaling pathway of this compound's mechanism of action.
Quantitative Data
The inhibitory potency of this compound on Na+/K+-ATPase can be quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of different inhibitors. While comprehensive data for this compound across all Na+/K+-ATPase isoforms is limited, the available data, along with that of its close structural relatives, digitoxin and digoxin, provide valuable insights.
| Compound | Target | Cell/Tissue Type | IC50 | Reference |
| This compound | Na+/K+-ATPase | Isolated Rat Pinealocytes | 5 nM | [4][5] |
| Digoxin | Na+/K+-ATPase | Porcine Cerebral Cortex | 0.23 µM | [6] |
| Digitoxin | Na+/K+-ATPase | - | 0.78 µM (EC50) | [7] |
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound as a tool to study ion transport through the Na+/K+-ATPase.
Na+/K+-ATPase Activity Assay (Phosphate Release)
This colorimetric assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The specific activity is determined by comparing the phosphate release in the presence and absence of a specific inhibitor like this compound or ouabain.
Figure 2. Workflow for the Na+/K+-ATPase activity assay.
Materials:
-
Tissue or cell sample expressing Na+/K+-ATPase
-
Homogenization buffer (e.g., 250 mM sucrose, 30 mM histidine, 1 mM EDTA, pH 7.2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 15 mM KCl, 7 mM MgCl2, 1 mM EDTA, pH 7.2)
-
ATP solution (5 mM in assay buffer)
-
This compound stock solution (in DMSO or ethanol)
-
Ouabain solution (1 mM in assay buffer, for control)
-
Reagents for phosphate detection (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize the tissue or cells in ice-cold homogenization buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the membrane fraction. Determine the protein concentration of the homogenate.
-
Assay Setup: Prepare two sets of reactions for each sample: one for total ATPase activity and one for ouabain-insensitive ATPase activity.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, the cell/tissue homogenate (at a predetermined optimal protein concentration), and either this compound at various concentrations or 1 mM ouabain for the control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Start the reaction by adding the ATP solution to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Phosphate Detection: Add the phosphate detection reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (no inhibitor) and the ouabain-insensitive ATPase activity. The inhibitory effect of this compound is determined by comparing the activity in its presence to the total activity.
Radioligand Binding Assay
This assay measures the direct binding of a radiolabeled ligand (e.g., [3H]-ouabain) to the Na+/K+-ATPase. A competition binding experiment with unlabeled this compound is used to determine its binding affinity (Ki).
Figure 3. Workflow for the radioligand binding assay.
Materials:
-
Membrane preparation from a source rich in Na+/K+-ATPase
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
[3H]-ouabain (radioligand)
-
This compound stock solution (unlabeled competitor)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the membrane preparation, a fixed concentration of [3H]-ouabain, and varying concentrations of unlabeled this compound. Include a control for total binding (no competitor) and non-specific binding (a high concentration of unlabeled ouabain).
-
Incubation: Incubate the reactions at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Rubidium (86Rb+) Flux Assay
This assay provides a functional measure of Na+/K+-ATPase activity by tracking the uptake of the potassium analog, Rubidium-86 (86Rb+), into cells. Inhibition of the pump by this compound will result in decreased 86Rb+ uptake.
Figure 4. Workflow for the 86Rb+ flux assay.
Materials:
-
Cultured cells expressing Na+/K+-ATPase
-
96-well cell culture plates
-
Uptake buffer (e.g., HEPES-buffered saline)
-
86RbCl
-
This compound stock solution
-
Ouabain solution (for control)
-
Wash buffer (ice-cold, non-radioactive uptake buffer)
-
Cell lysis buffer
-
Scintillation counter or a suitable detector
Procedure:
-
Cell Plating: Seed cells into a 96-well plate and grow to confluence.
-
Pre-incubation with Inhibitor: Wash the cells with uptake buffer and then pre-incubate with varying concentrations of this compound or ouabain (for maximal inhibition control) for a defined period.
-
Initiate Uptake: Add 86RbCl to each well to start the uptake.
-
Uptake Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-20 minutes) to allow for 86Rb+ uptake.
-
Terminate Uptake: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold wash buffer to remove extracellular 86Rb+.
-
Cell Lysis and Counting: Lyse the cells with lysis buffer and transfer the lysate to a scintillation vial or a plate suitable for counting. Measure the radioactivity.
-
Data Analysis: Determine the percentage of inhibition of 86Rb+ uptake by this compound at each concentration compared to the control (no inhibitor).
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the pump current (Ip) generated by the electrogenic Na+/K+-ATPase (3 Na+ out for 2 K+ in). This compound's effect on Ip can be observed in real-time.
Figure 5. Workflow for whole-cell patch-clamp electrophysiology.
Materials:
-
Isolated single cells (e.g., cardiac myocytes)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution
-
Intracellular (pipette) solution with ATP and Na+
-
This compound stock solution
Procedure:
-
Cell Preparation: Isolate single cells and place them in the recording chamber on the microscope stage.
-
Pipette Preparation: Fabricate and fire-polish a glass micropipette and fill it with the intracellular solution.
-
Seal Formation: Approach a cell with the micropipette and form a high-resistance (giga-ohm) seal with the cell membrane.
-
Whole-Cell Configuration: Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a holding potential where the pump current is measurable (e.g., 0 mV).
-
Baseline Recording: Record the baseline outward current. The specific pump current can be identified by its sensitivity to the removal of extracellular K+ or the application of a saturating concentration of ouabain.
-
Application of this compound: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Record Inhibition: Continuously record the current as this compound inhibits the Na+/K+-ATPase, observed as a decrease in the outward current.
-
Data Analysis: Quantify the reduction in the pump current in the presence of this compound.
Conclusion
This compound is a highly effective and specific inhibitor of the Na+/K+-ATPase, making it an essential tool for researchers in the fields of ion transport, cell physiology, and pharmacology. The protocols outlined in these application notes provide a robust framework for investigating the multifaceted roles of the Na+/K+-ATPase in cellular function and its modulation by cardiac glycosides. Careful experimental design and execution using these methods will contribute to a deeper understanding of ion homeostasis and its implications in health and disease.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dose-dependent reversal of digoxin-inhibited activity of an in vitro Na+K+ATPase model by digoxin-specific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Na(+)-K(+)-ATPase by digoxin and its relation with energy expenditure and nutrient oxidation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Acetyldigitoxin in Cardiac Arrhythmia Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyldigitoxin, a cardiac glycoside derived from the leaves of Digitalis species, is a valuable tool in cardiac arrhythmia research. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. This inhibition leads to a cascade of events, including an increase in intracellular sodium and calcium concentrations, which in turn modulates cardiac contractility and electrophysiology.[1] These properties make this compound a useful agent for inducing experimental arrhythmias and for studying the underlying mechanisms of arrhythmogenesis.
This document provides detailed application notes and experimental protocols for the use of this compound in cardiac arrhythmia research.
Mechanism of Action
This compound exerts its effects on cardiomyocytes primarily through the inhibition of the α-subunit of the Na+/K+-ATPase.[1] This leads to:
-
Increased Intracellular Sodium ([Na+]i): Inhibition of the Na+/K+-ATPase pump results in the accumulation of sodium ions inside the cell.
-
Increased Intracellular Calcium ([Ca2+]i): The elevated [Na+]i alters the function of the Na+/Ca2+ exchanger (NCX), leading to a reduced extrusion of calcium ions and a net increase in intracellular calcium concentration.[1]
-
Enhanced Contractility: The rise in systolic free calcium enhances the interaction between actin and myosin filaments, resulting in a positive inotropic effect (increased force of contraction).[2]
-
Altered Electrophysiology: this compound also affects the electrical properties of cardiac cells by decreasing the conduction of electrical impulses through the atrioventricular (AV) node and altering the action potential duration.[1] At toxic concentrations, the calcium overload can lead to delayed afterdepolarizations (DADs), which can trigger arrhythmias.[2]
Data Presentation
Quantitative Data on this compound and Related Cardiac Glycosides
| Parameter | Compound | Model System | Concentration/Dose | Effect | Reference |
| Na+/K+-ATPase Inhibition | This compound | Isolated rat pinealocytes | IC50: 5 nM | Inhibition of Na+/K+-ATPase activity | GlpBio |
| Digoxin | Human cancer cell lines | IC50: 40-200 nM | Cytotoxicity through Na+/K+-ATPase inhibition | [3] | |
| Arrhythmia Induction | Digoxin | Anesthetized guinea pig | Slow intravenous infusion | Induction of extrasystoles and ventricular tachyarrhythmias | [4] |
| Acetylstrophanthidin | Cat and human working myocardium | 8 x 10⁻⁷ to 2 x 10⁻⁶ M | Induces after-contractions and dysrhythmias | [2] | |
| Action Potential Duration (APD) | Digitoxin | Intact dog right ventricle | 2.0 mg (intravenous) | Initial increase in APD90, followed by a late increase 2-4 hours post-injection | [5] |
| Digoxin | Intact dog right ventricle | 1.0 - 2.0 mg (intravenous) | Initial increase in APD90 with no late effect | [5] | |
| Intracellular Calcium ([Ca2+]i) | Acetylstrophanthidin | Cat and human working myocardium | 4 x 10⁻⁷ to 2 x 10⁻⁶ M | Increases intracellular Ca2+ transients | [2] |
| High extracellular Ca2+ | Isolated neonatal rat ventricular myocytes | 10.8 mM | Induces premature beats and tachyarrhythmia | [6] |
Signaling Pathway
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The effects of digitalis on intracellular calcium transients in mammalian working myocardium as detected with aequorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Models of cardiovascular disease: measurement of arrhythmogenic/antiarrhythmic activity in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Digoxin- and digitoxin-induced changes in monophasic action potential of the right ventricle of the dog heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular calcium transients and arrhythmia in isolated heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Acetyldigitoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyldigitoxin, a cardiac glycoside, is a derivative of digitoxin used in the treatment of congestive heart failure.[1] Like other cardiac glycosides, it exerts its therapeutic effects by inhibiting the Na+/K+ ATPase pump.[1] Recent studies have highlighted the potential of cardiac glycosides as anti-cancer agents, owing to their ability to induce apoptosis in various cancer cell lines.[2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity, making it a valuable tool for screening the anti-cancer properties of compounds like this compound.[4] This document provides a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of this compound on cancer cells.
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting intracellular formazan crystals are solubilized, and the absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm). The intensity of the purple color is directly proportional to the number of viable cells.[4]
Data Presentation
Due to the limited availability of specific public data on the cytotoxicity of this compound across a wide range of cancer cell lines, the following table presents representative IC50 values based on the known activity of the closely related cardiac glycoside, digitoxin. These values should be considered illustrative for the purpose of this protocol.
| Cell Line | Cancer Type | Representative IC50 (nM)[2][5] |
| K-562 | Chronic Myelogenous Leukemia | 6.4 |
| MCF-7 | Breast Adenocarcinoma | 33 |
| UACC-62 | Melanoma | 10 |
| TK-10 | Renal Adenocarcinoma | 3 |
Disclaimer: The IC50 values presented are for Digitoxin and are intended to be representative of the potential cytotoxic activity of this compound. Actual IC50 values for this compound must be determined experimentally.
Experimental Protocols
Materials and Reagents
-
This compound (appropriate purity and solvent for cell culture)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Cancer cell line(s) of interest
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan solubilization
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Preparation of Reagents
-
MTT Stock Solution (5 mg/mL):
-
Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.
-
Vortex until the MTT is completely dissolved.
-
Sterilize the solution by filtering it through a 0.22 µm filter.
-
Store the stock solution in light-protected aliquots at -20°C.
-
-
This compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Further dilute the stock solution in a complete cell culture medium to prepare working concentrations. It is crucial to ensure the final solvent concentration in the culture wells does not exceed a level that is toxic to the cells (typically <0.5%).
-
Experimental Workflow
Caption: Workflow of the MTT assay for cytotoxicity testing.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours to allow the cells to attach and resume logarithmic growth.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include control wells containing medium with the vehicle (solvent) alone and wells with untreated cells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Calculate Percentage of Cell Viability:
-
Percentage of Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
The blank should contain medium and MTT but no cells.
-
-
Determine IC50 Value:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
The IC50 value, which is the concentration of the drug that inhibits 50% of cell growth, can be determined from the dose-response curve.
-
Signaling Pathway
The primary mechanism of action for this compound-induced cytotoxicity is the inhibition of the Na+/K+ ATPase pump. This leads to a cascade of intracellular events culminating in apoptosis. The following diagram illustrates a plausible signaling pathway based on the known effects of related cardiac glycosides.
Caption: Proposed mechanism of this compound-induced apoptosis.
Pathway Description:
-
This compound binds to and inhibits the Na+/K+ ATPase pump on the cell membrane.[1]
-
This inhibition leads to an increase in the intracellular sodium concentration ([Na+]i).
-
The elevated [Na+]i disrupts the function of the Na+/Ca2+ exchanger, leading to an increase in the intracellular calcium concentration ([Ca2+]i).[6]
-
The rise in intracellular calcium can induce mitochondrial dysfunction, leading to the production of reactive oxygen species (ROS) and the release of cytochrome c.[7]
-
Increased intracellular calcium also causes endoplasmic reticulum (ER) stress.
-
The combination of mitochondrial dysfunction, cytochrome c release, and ER stress activates a cascade of caspases (e.g., caspase-9 and caspase-3).[7]
-
Activated caspases execute the final stages of apoptosis, leading to cell death.
Conclusion
The MTT assay is a robust and reliable method for assessing the cytotoxic effects of this compound on cancer cells. This protocol provides a detailed framework for conducting these experiments and analyzing the data. Understanding the dose-dependent cytotoxicity and the underlying signaling pathways is crucial for evaluating the therapeutic potential of this compound in cancer treatment. Further research is warranted to establish specific IC50 values for this compound across a diverse panel of cancer cell lines and to further elucidate the intricate molecular mechanisms of its anti-cancer activity.
References
- 1. The MTT assay yields a relatively lower result of growth inhibition than the ATP assay depending on the chemotherapeutic drugs tested - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Structural Insights into the Interactions of Digoxin and Na+/K+-ATPase and Other Targets for the Inhibition of Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Acetyldigitoxin-Induced Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyldigitoxin, a cardiac glycoside, is a derivative of digitoxin. Cardiac glycosides have garnered significant interest in oncology research due to their potential anticancer activities. Extensive research on the closely related compound, digitoxin, has demonstrated its ability to induce cell cycle arrest at the G2/M phase in various cancer cell lines. This effect is primarily attributed to the induction of DNA damage and the subsequent activation of the ATR-Chk2-Cdc25C signaling pathway.[1][2][3] Given the structural similarity, this compound is presumed to exert its effects through a comparable mechanism.
These application notes provide a comprehensive overview of the analysis of this compound-induced cell cycle arrest using flow cytometry. The protocols and data presented are based on the well-documented effects of the closely related compound, digitoxin, and serve as a robust framework for investigating this compound.
Principle of the Assay
Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase, having twice the DNA content of cells in the G0/G1 phase, will exhibit twice the fluorescence intensity. Cells in the S phase, actively synthesizing DNA, will have an intermediate fluorescence intensity. By treating cells with this compound and subsequently analyzing their DNA content by flow cytometry, the percentage of cells in each phase of the cell cycle can be quantified, revealing any drug-induced cell cycle arrest.
Data Presentation
The following tables summarize the quantitative data on cell cycle distribution in cancer cells treated with digitoxin, a compound structurally and functionally similar to this compound. These data illustrate the typical dose- and time-dependent increase in the G2/M population indicative of cell cycle arrest.
Table 1: Dose-Dependent Effect of Digitoxin on Cell Cycle Distribution of HepG2/ADM Cells at 24 hours [1]
| Digitoxin Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 65.8 ± 2.1 | 10.6 ± 1.5 | 23.6 ± 1.8 |
| 4 | 60.2 ± 1.9 | 12.3 ± 1.2 | 27.5 ± 2.3 |
| 20 | 51.7 ± 2.5 | 13.9 ± 1.7 | 34.4 ± 2.9 |
| 100 | 45.3 ± 3.1 | 13.3 ± 1.4 | 41.4 ± 3.5 |
Table 2: Time-Dependent Effect of 20 nM Digitoxin on Cell Cycle Distribution of HepG2/ADM Cells [1]
| Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 66.2 ± 2.3 | 10.2 ± 1.1 | 23.6 ± 1.9 |
| 12 | 58.9 ± 2.8 | 12.5 ± 1.6 | 28.6 ± 2.4 |
| 24 | 51.5 ± 3.0 | 14.1 ± 1.8 | 34.4 ± 2.7 |
| 36 | 42.1 ± 3.5 | 11.1 ± 1.3 | 46.8 ± 3.8 |
Signaling Pathway
This compound, like other cardiac glycosides, is believed to induce DNA damage, which in turn activates the DNA damage response (DDR) pathway, leading to cell cycle arrest. The proposed signaling cascade involves the activation of Ataxia Telangiectasia and Rad3-related (ATR) kinase, which then phosphorylates and activates Checkpoint Kinase 2 (Chk2). Activated Chk2 subsequently phosphorylates and inactivates the Cell Division Cycle 25C (Cdc25C) phosphatase. In its inactive state, Cdc25C cannot dephosphorylate and activate the Cyclin B1/CDK1 complex, which is essential for entry into mitosis. This blockade results in the accumulation of cells in the G2/M phase of the cell cycle.[1][2][3]
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Seeding: Seed the cancer cell line of interest (e.g., HeLa, HepG2, A549) in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting (typically 60-70% confluency).
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cell culture plates and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is adapted from established methods for cell cycle analysis.[1]
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (DNase-free)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Harvest Cells:
-
Aspirate the medium from the wells.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect the PI fluorescence signal in the appropriate detector (e.g., FL2 or PE-Texas Red channel).
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution.
-
Experimental Workflow
Troubleshooting
| Problem | Possible Cause | Solution |
| High CV of G0/G1 peak | - Inconsistent staining- Cell clumping- Debris | - Ensure thorough mixing during staining.- Filter cell suspension before analysis.- Gate out debris based on forward and side scatter. |
| Broad S-phase peak | - Asynchronous cell population- Apoptotic cells | - Ensure cells are in exponential growth phase.- Use a sub-G1 gate to exclude apoptotic cells from the analysis. |
| Low cell number | - Cytotoxicity of the drug- Cell loss during washing steps | - Adjust drug concentration or incubation time.- Be gentle during centrifugation and aspiration steps. |
| No observable cell cycle arrest | - Ineffective drug concentration- Insufficient incubation time- Cell line is resistant | - Perform a dose-response and time-course experiment.- Use a positive control known to induce G2/M arrest.- Test on a different cell line. |
Conclusion
The protocols and data provided in these application notes offer a comprehensive guide for investigating the effects of this compound on the cell cycle of cancer cells. While the specific quantitative data and signaling pathway information are derived from studies on the closely related compound digitoxin, the methodologies are directly applicable to the study of this compound. By employing these robust protocols, researchers can effectively characterize the cytostatic properties of this compound and further elucidate its mechanism of action, contributing to the development of novel anticancer therapeutics.
References
- 1. Digitoxin inhibits proliferation of multidrug-resistant HepG2 cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Digitoxin inhibits proliferation of multidrug-resistant HepG2 cells through G2/M cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Digitoxin inhibits HeLa cell growth through the induction of G2/M cell cycle arrest and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Na+/K+-ATPase Inhibition by Acetyldigitoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sodium-Potassium Adenosine Triphosphatase (Na+/K+-ATPase), also known as the sodium pump, is a vital transmembrane protein found in all animal cells.[1] It actively transports sodium and potassium ions against their concentration gradients, a process crucial for maintaining cellular membrane potential, regulating cellular volume, and driving the secondary transport of other solutes.[2] Due to its fundamental physiological role, the Na+/K+-ATPase is a significant drug target. Acetyldigitoxin, a cardiac glycoside, is a potent inhibitor of this enzyme.[3] Its primary mechanism of action involves binding to the α-subunit of the Na+/K+-ATPase, leading to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, thereby enhancing cardiac contractility.[3][4] This document provides a detailed protocol for analyzing the effects of this compound on Na+/K+-ATPase protein expression levels using Western blot analysis.
Mechanism of Action and Signaling Pathway
This compound, like other cardiac glycosides, binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase.[3] This binding inhibits the pump's ion-translocating function. Beyond its direct impact on ion gradients, the binding of cardiac glycosides to the Na+/K+-ATPase can also trigger various intracellular signaling cascades. This signaling function is independent of the pump's ion transport activity. Upon ligand binding, the Na+/K+-ATPase can act as a signal transducer, activating pathways involving Src kinase, the Ras/Raf/MEK/MAPK cascade, and other protein kinases like PKA, PKC, and CaMKII, which can influence cell growth, proliferation, and apoptosis.[1]
Quantitative Data Presentation
The functional inhibition of Na+/K+-ATPase by this compound is potent, with a reported IC50 value of 5 nM in isolated rat pinealocytes. While this compound primarily affects enzyme activity, prolonged exposure or high concentrations can lead to changes in the expression levels of the Na+/K+-ATPase subunits. The following tables summarize findings from studies on cardiac glycosides, which serve as a reference for expected outcomes with this compound.
Table 1: Functional Inhibition of Na+/K+-ATPase by this compound
| Compound | System | Parameter | Value |
| This compound | Isolated Rat Pinealocytes | IC50 | 5 nM |
Table 2: Effect of Cardiac Glycosides on Na+/K+-ATPase Subunit Protein Expression (Western Blot Analysis)
| Compound | Cell Line | Subunit (Gene) | Concentration | Treatment Duration | Change in Protein Level (relative to control) | Reference |
| Digitoxin | Panc-1 (Pancreatic Cancer) | α1 (ATP1A1) | 25-100 nM | Not Specified | Slight, non-significant increase | [5] |
| Digitoxin | Panc-1 (Pancreatic Cancer) | α3 (ATP1A3) | 25-100 nM | Not Specified | Slight, non-significant decrease | [5] |
| Ouabain | Human ReN VM cells | α1 (ATP1A1) | 16 nM | Not Specified | Strong reduction | [6] |
Note: Data for Digitoxin and Ouabain are provided as close analogs to this compound. The effects of this compound on Na+/K+-ATPase subunit protein levels may vary depending on the cell type and experimental conditions.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of Na+/K+-ATPase α and β subunits following treatment with this compound.
Cell Culture and Treatment
-
Culture your chosen cell line (e.g., human cell lines like HeLa, HEK293, or specific cancer cell lines) to approximately 70-80% confluency in appropriate growth medium.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250 nM) for a predetermined time course (e.g., 24, 48, 72 hours). A vehicle control (DMSO) should be included.
Cell Lysis and Protein Extraction
-
After treatment, place the cell culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
RIPA Buffer Recipe:
-
150 mM sodium chloride
-
1.0% NP-40 or Triton X-100
-
0.5% sodium deoxycholate
-
0.1% SDS (sodium dodecyl sulfate)
-
50 mM Tris, pH 8.0
-
-
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each sample using a standard protein assay, such as the Bicinchoninic acid (BCA) assay or Bradford assay, following the manufacturer's instructions.
-
Use the results to normalize the protein amounts for loading onto the gel.
Sample Preparation for SDS-PAGE
-
Based on the protein quantification, dilute the lysates to the same concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
4x Laemmli Sample Buffer Recipe:
-
250 mM Tris-HCl, pH 6.8
-
8% SDS
-
40% glycerol
-
0.02% bromophenol blue
-
10% β-mercaptoethanol (add fresh)
-
-
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifuge the samples briefly before loading.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
-
Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a pre-cast or hand-cast SDS-PAGE gel (e.g., 4-12% gradient gel).
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel in 1x SDS-PAGE running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure the membrane is activated (e.g., with methanol for PVDF) before transfer.
-
Perform the transfer according to the manufacturer's instructions (e.g., 100 V for 1-2 hours at 4°C).
Immunoblotting
-
Blocking: After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST). Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST. Incubate the membrane with the primary antibody specific for the Na+/K+-ATPase subunit of interest (e.g., anti-ATP1A1, anti-ATP1B1) diluted in blocking buffer. The dilution will depend on the antibody manufacturer's recommendation (typically 1:1000 to 1:5000). Incubate overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin, anti-GAPDH) should be used on the same blot to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP). Dilute the secondary antibody in blocking buffer (typically 1:2000 to 1:10,000) and incubate for 1 hour at room temperature with gentle agitation.
Detection and Analysis
-
Wash the membrane three times for 10-15 minutes each with TBST to remove unbound secondary antibody.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ). Normalize the band intensity of the Na+/K+-ATPase subunit to the corresponding loading control band intensity for each sample. The results can then be expressed as a fold change relative to the untreated control.
References
- 1. mdpi.com [mdpi.com]
- 2. Digoxin and its Na+/K+-ATPase-targeted actions on cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Timed use of digoxin prevents heart ischemia-reperfusion injury through a REV-ERBα-UPS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Na+/K+‑ATPase subunit α3 expression is associated with the efficacy of digitoxin treatment in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac glycoside-mediated turnover of Na, K-ATPases as a rational approach to reducing cell surface levels of the cellular prion protein - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing Acetyldigitoxin degradation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of Acetyldigitoxin to prevent its degradation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cardiac glycoside, a class of organic compounds that are potent inhibitors of the cellular Na+/K+-ATPase pump.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels. In cardiac muscle cells, this results in stronger and more forceful contractions.[1][3]
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound is slightly soluble in Dimethyl Sulfoxide (DMSO), Methanol, and Chloroform. For cell culture experiments, DMSO is the most commonly used solvent.
Q3: What are the optimal storage conditions for this compound stock solutions?
To ensure stability, this compound stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[4]
-
Aliquoting: It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: Is this compound susceptible to degradation?
Yes, this compound is susceptible to degradation under several conditions, including acidic and alkaline environments, exposure to light (photodegradation), and oxidative stress.[5] Hydrolysis of the glycosidic linkages and the acetyl group are primary degradation pathways.
Troubleshooting Guides
Issue 1: Precipitation is observed during the preparation of the stock solution.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent.
-
Solution:
-
Gentle Warming: Gently warm the solution to 37°C and vortex or sonicate to aid dissolution.
-
Solvent Volume: If precipitation persists, increase the volume of the solvent to prepare a more dilute stock solution.
-
Proper Technique: Ensure the powdered compound is added to the solvent gradually while vortexing to facilitate dissolution.
-
Issue 2: The stock solution appears cloudy or forms a precipitate after storage.
-
Possible Cause 1: The storage temperature is too high, or the solution has undergone multiple freeze-thaw cycles.
-
Solution 1: Always store aliquots at -20°C or -80°C and use a fresh aliquot for each experiment.
-
Possible Cause 2: The stock solution has become supersaturated due to solvent evaporation.
-
Solution 2: Ensure the storage vials are tightly sealed to prevent solvent evaporation. If evaporation is suspected, the concentration of the stock solution is no longer accurate, and a fresh solution should be prepared.
Issue 3: Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
-
Possible Cause: The solubility of this compound is significantly lower in aqueous solutions compared to DMSO. The rapid change in solvent polarity causes the compound to precipitate.
-
Solution:
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. First, create an intermediate dilution in a small volume of the aqueous buffer, then add this to the final volume.
-
Vigorous Mixing: Add the DMSO stock solution dropwise into the vortex of the rapidly stirring aqueous buffer. This promotes rapid dispersion and minimizes localized high concentrations.
-
Lower Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound in your experiment.
-
Issue 4: A color change is observed in the stock solution over time.
-
Possible Cause: This may indicate chemical degradation of the this compound molecule.
-
Solution: Discard the solution immediately and prepare a fresh stock. A colorless solution is expected.
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution in DMSO
This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound (Molecular Weight: 806.98 g/mol ) in DMSO, with a focus on minimizing degradation.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing Preparation: Before opening the this compound vial, centrifuge it briefly to ensure all the powder is at the bottom.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.07 mg of this compound.
-
Solvent Addition: Aseptically add the calculated volume of anhydrous, sterile DMSO to the tube containing the this compound powder. For a 10 mM solution with 8.07 mg of this compound, add 1 mL of DMSO.
-
Dissolution:
-
Immediately cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the tube in a water bath for 5-10 minutes.
-
Alternatively, gently warm the solution to 37°C and continue vortexing until the solid is completely dissolved. The final solution should be clear and colorless.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
Properly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Data Presentation
Table 1: Acid Hydrolysis of Digitoxin (a related cardiac glycoside) at 37°C
The following table summarizes the degradation of Digitoxin in acidic conditions, which is a primary degradation pathway for cardiac glycosides. This data highlights the importance of avoiding acidic environments for stock solutions.
| Incubation Time (minutes) | % Digitoxin Remaining (pH 1.0) | % Digitoxin Remaining (pH 2.0) |
| 10 | 38.6% | Not Reported |
| 60 | 5.9% | Not Reported |
| 120 | Not Reported | 84.0% (at 22°C) |
Data adapted from a study on the hydrolysis of 3H(G)-digitoxin. The degradation products identified were digitoxigenin-bis-digitoxoside, digitoxigenin-mono-digitoxoside, and digitoxigenin.
Visualizations
Caption: Workflow for preparing a stable this compound stock solution.
Caption: Major degradation pathways for this compound.
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 4. Evaluation of photochemical degradation of digoxin by Na,K-ATPase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Acetyldigitoxin Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Acetyldigitoxin in in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cardiac glycoside that functions as a potent inhibitor of the Na+/K+ ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across the cell membrane.[1][2][3][4] Inhibition of this pump leads to an increase in intracellular sodium ion concentration. This, in turn, alters the function of the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular calcium ions.[4] The elevated intracellular calcium is a key factor in the pharmacological and cytotoxic effects of this compound.
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on available data for this compound and the closely related compound digitoxin, the following ranges are suggested as a starting point for optimization:
-
For cytotoxicity assays in cancer cell lines: A broad range of 3 nM to 100 nM is a reasonable starting point. Studies on digitoxin have shown IC50 values in the range of 3-33 nM for various human cancer cell lines.[5][6][7]
-
For functional assays in cardiomyocytes: A starting concentration of around 100 nM has been shown to affect the contractile frequency of induced pluripotent stem cell-derived cardiomyocytes (iPS-CMs) when using the related compound digoxin.[1] For cell survival assays with digitoxin, effects were observed at concentrations above 60 nM.[8] Therefore, a range of 10 nM to 200 nM is recommended for initial experiments.
-
For enzymatic assays: this compound has an IC50 value of 5 nM for the Na+/K+ ATPase in isolated rat pinealocytes.[1]
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare a stock solution of this compound?
This compound is slightly soluble in chloroform, DMSO, and methanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO.
Protocol for Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate at room temperature to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Q4: What is the stability of this compound in cell culture media?
The stability of this compound in cell culture media can be influenced by factors such as the media composition, temperature, and pH. While specific stability data for this compound in various media is limited, cardiac glycosides like digoxin have shown adequate stability in unprocessed clotted blood for up to 12 hours at room temperature.[9] It is generally recommended to prepare fresh working solutions of this compound in your cell culture medium for each experiment. Avoid storing diluted solutions for extended periods.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium | - The final concentration of DMSO is too high. - The concentration of this compound exceeds its solubility limit in the medium. - Interaction with components of the serum or medium supplements. | - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%). - Prepare a fresh, lower concentration working solution. - Test the solubility of this compound in your specific basal medium without serum first. |
| High variability between replicate wells | - Uneven cell seeding. - Inaccurate pipetting of this compound solution. - "Edge effect" in multi-well plates. | - Ensure a single-cell suspension before seeding and use a consistent seeding technique. - Use calibrated pipettes and mix the working solution thoroughly before adding to the wells. - Avoid using the outer wells of the plate for treatment groups, or fill them with sterile PBS or medium to maintain humidity. |
| No observable effect at expected concentrations | - The cell line is resistant to this compound. - The compound has degraded due to improper storage. - The incubation time is too short. | - Test a wider and higher concentration range. - Verify the activity of your this compound stock on a sensitive cell line. - Perform a time-course experiment to determine the optimal incubation period. |
| Excessive cell death even at low concentrations | - The cell line is highly sensitive to this compound. - Contamination of the cell culture. - Synergistic toxic effects with other media components. | - Perform a dose-response experiment starting with very low concentrations (e.g., in the picomolar range). - Regularly check your cell cultures for signs of contamination. - Use a defined, serum-free medium if possible to reduce variability. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Preparation of this compound Working Solutions: Prepare a series of 2X concentrated working solutions of this compound in complete culture medium from your DMSO stock solution. The final DMSO concentration should not exceed 0.2% in the well.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2X this compound working solutions to the respective wells. For the vehicle control, add 100 µL of medium containing the same final concentration of DMSO.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Reported In Vitro Effective Concentrations of this compound and Related Cardiac Glycosides
| Compound | Cell Type | Assay | Effective Concentration (IC50) | Reference |
| This compound | Rat Pinealocytes | Na+/K+ ATPase Inhibition | 5 nM | [1] |
| Digitoxin | Human Renal Adenocarcinoma (TK-10) | Cytotoxicity | 3 nM | [5][6][7] |
| Digitoxin | Human Breast Cancer (MCF-7) | Cytotoxicity | 15 nM | [5][6][7] |
| Digitoxin | Human Melanoma (UACC-62) | Cytotoxicity | 33 nM | [5][6][7] |
| Digitoxin | Human Leukemia (K-562) | Cytotoxicity | 6.4 nM | [5] |
| Digoxin | Human iPS-derived Cardiomyocytes | Contractile Frequency | ~100 nM (increased frequency) | [1] |
| Digitoxin | GT1-7 Cells | Calcium Uptake | >60 nM (significant effect) | [8] |
Signaling Pathways and Experimental Workflows
Caption: this compound Signaling Pathway
Caption: In Vitro Cytotoxicity Experimental Workflow
References
- 1. Inflammasome inhibition blocks cardiac glycoside cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Heart failure drug digitoxin induces calcium uptake into cells by forming transmembrane calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Acetyldigitoxin assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyldigitoxin assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Immunoassay (ELISA, RIA) Troubleshooting
Question 1: Why am I seeing high variability between my replicate wells in my this compound immunoassay?
Answer: High variability in immunoassays can stem from several factors throughout the experimental workflow. Here are the most common causes and their solutions:
-
Pipetting Inconsistency: Inaccurate or inconsistent pipetting of samples, standards, or reagents is a primary source of variability.
-
Solution: Ensure your pipettes are properly calibrated. Use fresh pipette tips for each sample and standard. When adding reagents to a 96-well plate, do so in a consistent order and at a steady pace.
-
-
Improper Mixing: Inadequate mixing of reagents or samples can lead to localized concentration differences.
-
Solution: Gently vortex or mix all reconstituted reagents and samples before use. Ensure thorough mixing of reagents within the wells by gently tapping the plate, unless otherwise specified by the kit manufacturer.
-
-
Temperature Gradients: Temperature differences across the assay plate during incubation can affect reaction kinetics.
-
Solution: Ensure the entire plate is at a uniform temperature during incubation. Avoid stacking plates. Incubate plates in a temperature-controlled environment.
-
-
Washing Technique: Inconsistent or inefficient washing can leave residual unbound reagents, leading to high background and variability.
-
Solution: Ensure all wells are filled and aspirated completely and consistently during each wash step. Avoid letting the wells dry out completely between washes.
-
Question 2: My this compound immunoassay is showing low or no signal. What are the possible causes?
Answer: A lack of signal can be frustrating. This issue often points to a problem with one of the key reagents or a critical step in the protocol.
-
Reagent Degradation: Improper storage or handling of antibodies, enzyme conjugates, or the this compound standard can lead to a loss of activity.
-
Solution: Store all reagents at the recommended temperatures. Avoid repeated freeze-thaw cycles. Reconstitute reagents immediately before use.
-
-
Incorrect Reagent Preparation: Errors in diluting antibodies, standards, or other kit components are a common cause of signal loss.
-
Solution: Double-check all dilution calculations and ensure accurate measurement of volumes. Use calibrated pipettes and high-quality diluents as specified in the protocol.
-
-
Omission of a Critical Reagent: Forgetting to add a primary or secondary antibody, or the substrate will result in no signal.
-
Solution: Use a checklist to ensure all reagents are added in the correct order.
-
-
Inactive Enzyme Conjugate: The enzyme (e.g., HRP) may be inactive due to improper storage or the presence of inhibitors.
-
Solution: Test the activity of the enzyme conjugate separately if possible. Ensure no inhibiting agents (like sodium azide) are present in your buffers.
-
Question 3: I am observing high background in my this compound ELISA. How can I reduce it?
Answer: High background can mask the specific signal from your analyte. Here’s how to address it:
-
Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies to the plate surface.
-
Solution: Increase the incubation time with the blocking buffer. Consider trying a different blocking agent if the problem persists.
-
-
Inadequate Washing: Residual unbound antibody-enzyme conjugate is a common cause of high background.
-
Solution: Increase the number of wash cycles and the volume of wash buffer used. Ensure forceful but careful aspiration of the wells.
-
-
High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.
-
Solution: Optimize the antibody concentrations by performing a titration experiment.
-
-
Cross-Reactivity: The antibodies may be cross-reacting with other structurally similar molecules in the sample matrix.[1]
-
Solution: Evaluate the specificity of the antibody. If cross-reactivity is suspected, sample purification may be necessary, or a more specific analytical method like LC-MS/MS should be considered.[1]
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question 4: I'm seeing inconsistent retention times for my this compound peak in my reverse-phase HPLC analysis. What could be the cause?
Answer: Drifting or inconsistent retention times in HPLC are often related to the mobile phase, the column, or the HPLC system itself.
-
Mobile Phase Composition Changes: Even small changes in the mobile phase composition, including pH, can significantly impact the retention of polar compounds like glycosides.
-
Solution: Prepare fresh mobile phase daily. Ensure accurate pH measurement and adjustment. If using a gradient, ensure the pump is mixing the solvents correctly.
-
-
Column Equilibration: Insufficient column equilibration with the mobile phase before starting the analytical run can cause retention time drift in the initial injections.
-
Solution: Equilibrate the column with the mobile phase for a sufficient amount of time (typically 10-20 column volumes) until a stable baseline is achieved.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column chemistry, leading to shifts in retention time.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
Flow Rate Instability: Leaks in the system or issues with the pump can cause the flow rate to fluctuate.
-
Solution: Check for any leaks in the system, from the solvent reservoirs to the detector. Perform a flow rate calibration to ensure the pump is delivering the correct flow.
-
Question 5: My this compound peak is showing significant tailing or fronting. How can I improve the peak shape?
Answer: Poor peak shape can compromise resolution and the accuracy of quantification. Here are common causes and solutions:
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the concentration of the sample or the injection volume.
-
-
Secondary Interactions: Interactions between the analyte and active sites (e.g., free silanols) on the stationary phase can cause peak tailing.
-
Solution: Adjust the mobile phase pH to suppress the ionization of the analyte or the silanol groups. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help.
-
-
Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape.
-
Solution: Replace the column with a new one. To extend column lifetime, use a guard column and ensure the mobile phase pH is within the recommended range for the column.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.
-
Solution: Use tubing with the smallest possible internal diameter and length.
-
Question 6: I am having trouble resolving the this compound peak from other components in my sample matrix. How can I improve the resolution?
Answer: Achieving good resolution is critical for accurate quantification.
-
Mobile Phase Optimization: The composition of the mobile phase is a powerful tool for adjusting selectivity and resolution.
-
Solution: Systematically vary the organic solvent-to-aqueous buffer ratio. If using a gradient, adjust the slope of the gradient. Trying a different organic solvent (e.g., methanol instead of acetonitrile) can also alter selectivity.
-
-
Column Chemistry: The choice of stationary phase can have a significant impact on resolution.
-
Solution: Consider a column with a different stationary phase chemistry (e.g., C8 instead of C18) or a different particle size.
-
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Temperature: Adjusting the column temperature can alter the selectivity of the separation.
Quantitative Data Summary
Table 1: Typical HPLC Method Parameters and Performance for Cardiac Glycosides
| Parameter | Typical Value/Range | Potential Impact on Inconsistent Results |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Column degradation can lead to peak tailing and loss of resolution. |
| Mobile Phase | Acetonitrile:Water (e.g., 35:65 v/v)[2] | Inconsistent mixing or pH can cause retention time shifts. |
| Flow Rate | 1.0 - 1.5 mL/min[2] | Fluctuations can lead to variable retention times and peak areas. |
| Detection Wavelength | 220 - 230 nm[2] | Detector drift can cause baseline instability. |
| Retention Time | Analyte-specific (e.g., ~9.2 min for β-acetyldigoxin)[2] | Inconsistency is a key indicator of a problem with the system or method. |
| **Linearity (R²) ** | > 0.999[2] | Poor linearity suggests issues with standard preparation or detector response. |
| LOD | ~0.2-0.3 µg/mL | High background noise can negatively impact the limit of detection. |
| LOQ | ~0.9-1.0 µg/mL | Inconsistent peak integration will affect the limit of quantification. |
Note: Data for β-acetyldigoxin is from a specific study and may vary with different analytical setups.[2]
Table 2: Stability of β-Acetyldigoxin Under Stress Conditions
| Stress Condition | % Degradation | Observations |
| Acidic (e.g., 0.1M HCl) | Significant | Degradation products are formed. |
| Alkaline (e.g., 0.1M NaOH) | Significant | Degradation products are formed. |
| **Oxidative (e.g., 3% H₂O₂) ** | Minimal | Relatively stable under oxidative stress. |
| Photolytic | Significant | Degradation occurs upon exposure to light. |
Data adapted from a stability-indicating HPLC method development study for β-acetyldigoxin.
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC Method for this compound Quantification
-
Preparation of Mobile Phase:
-
Prepare the aqueous and organic components of the mobile phase separately. For example, for a 35:65 Acetonitrile:Water mobile phase, measure 350 mL of HPLC-grade acetonitrile and 650 mL of ultrapure water.
-
Degas both solvents using a vacuum degasser or by sonication for at least 15 minutes.
-
If a buffered mobile phase is required, prepare the buffer in the aqueous phase and adjust the pH before mixing with the organic solvent.
-
-
System and Column Equilibration:
-
Install a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) into the HPLC system.
-
Set the flow rate to 1.0 mL/min and pump the mobile phase through the column until a stable baseline is observed on the detector (at least 30 minutes).
-
-
Preparation of Standards and Samples:
-
Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare unknown samples by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Analysis:
-
Set the injection volume (e.g., 20 µL).
-
Set the detector wavelength (e.g., 225 nm).
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the unknown samples.
-
Inject a standard periodically to check for system drift.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
-
Protocol 2: General Competitive ELISA for this compound
-
Coating of the Microplate:
-
Dilute the this compound-protein conjugate (the coating antigen) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted coating antigen to each well of a 96-well microplate.
-
Incubate the plate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the this compound standard and the unknown samples.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted anti-Acetyldigitoxin antibody for 30 minutes.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Addition of Secondary Antibody and Substrate:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate in the dark until a color develops (typically 15-30 minutes).
-
-
Stopping the Reaction and Reading the Plate:
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.
-
Visualizations
Caption: this compound's mechanism of action signaling pathway.
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Troubleshooting logic for common immunoassay problems.
References
Acetyldigitoxin Interference with Fluorescence-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by acetyldigitoxin in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a cardiac glycoside, a class of organic compounds known to inhibit the Na+/K+-ATPase pump.[1] This inhibition leads to an increase in intracellular calcium, which is the basis for its historical use in treating heart conditions.[1] In a research context, it is often used to study the Na+/K+-ATPase signaling pathway and as a tool compound in cancer research to investigate effects on cell viability and proliferation.
Q2: Can this compound interfere with my fluorescence-based assay?
Yes, like many small molecules, this compound has the potential to interfere with fluorescence-based assays. The primary mechanisms of interference are through autofluorescence (the compound's intrinsic fluorescence) and quenching (the compound's ability to absorb light and reduce the fluorescence signal of a fluorophore).
Q3: Does this compound exhibit autofluorescence?
Q4: Can this compound quench the signal of my fluorescent dye?
The potential for quenching is related to the compound's absorbance spectrum. Data for the related compound, digitoxin, shows a UV absorption maximum below 250 nm.[3] This indicates that this compound is unlikely to cause significant quenching of fluorophores that are excited by visible light (typically above 400 nm). However, if your assay utilizes a UV-excitable fluorophore, there is a potential for the inner filter effect, a form of quenching where the compound absorbs the excitation or emission light.
Q5: What are the common fluorescence-based assays where interference from this compound might be a concern?
Interference is a potential concern in any fluorescence-based assay where this compound is present. This includes, but is not limited to:
-
Cell Viability and Cytotoxicity Assays: Assays using fluorescent reporters for cell health, such as Calcein AM or resazurin-based assays.
-
Enzyme Activity Assays: Assays that use fluorescent substrates or probes to measure the activity of enzymes like Na+/K+-ATPase.
-
Reporter Gene Assays: Assays using fluorescent proteins (e.g., GFP, RFP) as readouts.
-
High-Content Screening (HCS): Imaging-based assays where cellular fluorescence is quantified.
Troubleshooting Guide
If you suspect that this compound is interfering with your fluorescence-based assay, follow this step-by-step troubleshooting guide.
Step 1: Identify the Type of Interference
The first step is to determine whether you are observing autofluorescence or fluorescence quenching.
1.1. Autofluorescence Check:
-
Protocol:
-
Prepare a sample containing this compound in your assay buffer at the highest concentration used in your experiment.
-
Include a "buffer-only" control.
-
Measure the fluorescence at the same excitation and emission wavelengths used for your experimental fluorophore.
-
-
Interpretation: A significantly higher signal in the this compound-containing sample compared to the buffer-only control indicates autofluorescence.
1.2. Quenching Check:
-
Protocol:
-
Prepare a sample containing your fluorophore (or fluorescent product) at the concentration expected in the assay.
-
Prepare a second sample with the same concentration of fluorophore plus the highest concentration of this compound used in your experiment.
-
Measure the fluorescence of both samples.
-
-
Interpretation: A significantly lower signal in the sample containing this compound indicates quenching.
Step 2: Mitigate the Interference
Based on the type of interference identified, use the following strategies to minimize its impact.
2.1. Mitigating Autofluorescence:
-
Strategy 1: Wavelength Selection:
-
If possible, switch to a fluorophore with excitation and emission wavelengths that are red-shifted (further away from the potential autofluorescence of this compound). Fluorophores that excite above 488 nm are generally less susceptible to interference from small molecules.
-
-
Strategy 2: Background Subtraction:
-
For each experimental well containing this compound, prepare a corresponding control well with this compound but without the fluorescent probe or cells.
-
Subtract the fluorescence intensity of the control well from the experimental well.
-
-
Strategy 3: Time-Resolved Fluorescence (TRF):
-
If available, use a TRF-based assay. Autofluorescence from small molecules typically has a very short lifetime. TRF assays use lanthanide-based fluorophores with long fluorescence lifetimes, allowing for a delay between excitation and detection, during which the background fluorescence can decay.
-
2.2. Mitigating Quenching:
-
Strategy 1: Wavelength Selection:
-
As with autofluorescence, choosing a fluorophore with excitation and emission wavelengths outside of this compound's absorbance spectrum (i.e., in the visible range) is the most effective strategy.
-
-
Strategy 2: Reduce Compound Concentration:
-
If the assay window allows, reducing the concentration of this compound can minimize quenching effects.
-
-
Strategy 3: Change Assay Format:
-
If significant quenching cannot be avoided, consider switching to a non-fluorescence-based detection method, such as a colorimetric, luminescent, or label-free assay.
-
Data Presentation
The following tables summarize the potential spectral properties of this compound based on data from related cardiac glycosides and provide a general guide for selecting compatible fluorophores.
Table 1: Inferred Spectral Properties of this compound and Potential for Interference
| Property | Inferred Characteristic | Potential for Interference |
| UV Absorbance | Maximum below 250 nm (inferred from digitoxin)[3] | High potential for quenching of UV-excitable fluorophores. Low potential for quenching of visible light-excitable fluorophores. |
| Fluorescence | Emission maximum around 318 nm when excited at 255 nm (inferred from digoxin)[2] | High potential for autofluorescence in assays using UV or deep-blue excitation. Low potential for autofluorescence in assays using blue, green, or red excitation. |
Table 2: Fluorophore Compatibility Guide
| Fluorophore Class | Excitation Range | Emission Range | Interference Risk with this compound |
| UV-excitable | 300-400 nm | 400-500 nm | High (Autofluorescence & Quenching) |
| Blue-excitable | 400-500 nm | 500-550 nm | Low to Moderate (Potential for some autofluorescence overlap) |
| Green-excitable | 500-550 nm | 550-600 nm | Low |
| Red-excitable | > 550 nm | > 600 nm | Very Low |
Experimental Protocols
Here are detailed methodologies for key experiments to assess and mitigate interference from this compound.
Protocol 1: Assessing this compound Autofluorescence
Objective: To determine the intrinsic fluorescence of this compound at the wavelengths used in your assay.
Materials:
-
This compound
-
Assay buffer (the same buffer used in your main experiment)
-
Fluorescence microplate reader
-
Black, opaque microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your primary assay.
-
Add the this compound dilutions to the wells of a black microplate.
-
Include wells with only the assay buffer to serve as a blank control.
-
Set the fluorescence reader to the excitation and emission wavelengths of your primary assay.
-
Measure the fluorescence intensity of each well.
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound.
-
A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent at your assay's wavelengths.
Protocol 2: Fluorescence-Based Cell Viability Assay (Resazurin Method) with Interference Controls
Objective: To measure the effect of this compound on cell viability while controlling for potential assay interference.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Resazurin solution
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the this compound dilutions and include a vehicle-only control.
-
Set up parallel control plates:
-
No-Cell Control: A plate with the same this compound dilutions in medium but without cells. This will measure the effect of this compound on the resazurin reagent itself.
-
Compound Autofluorescence Control: A plate with cells treated with this compound, but to which no resazurin will be added. This will measure the autofluorescence of the compound in the presence of cells.
-
-
Incubate all plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add resazurin solution to the experimental and no-cell control plates and incubate for 1-4 hours.
-
Measure the fluorescence of all plates using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells from the experimental wells to correct for any direct reaction between this compound and resazurin.
-
Subtract the average fluorescence of the compound autofluorescence control wells from the corrected experimental wells to account for any autofluorescence from the compound.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Mandatory Visualizations
References
Technical Support Center: Minimizing Acetyldigitoxin Off-Target Effects in Cell-Based Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Acetyldigitoxin in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cardiac glycoside that functions as a potent inhibitor of the Na+/K+-ATPase pump, an enzyme located in the plasma membrane of cells.[1] This inhibition leads to an increase in intracellular sodium ions, which in turn affects the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium.[1] This cascade of events is responsible for its cardiotonic effects.
Q2: What are the known off-target effects of this compound and other cardiac glycosides?
Beyond their primary target, cardiac glycosides like this compound have been reported to influence several other signaling pathways, which can lead to off-target effects in experimental settings. These include the modulation of signaling cascades such as NF-κB and Mitogen-Activated Protein Kinase (MAPK). It's important to note that many of these effects have been characterized for the broader class of cardiac glycosides, and specific quantitative data for this compound on these pathways is still emerging.
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Key strategies include:
-
Dose-Response Studies: Conduct thorough dose-response experiments to determine the lowest effective concentration of this compound that elicits the desired on-target effect without significantly activating off-target pathways.
-
Use of appropriate controls: Include positive and negative controls in your experiments to differentiate between on-target and off-target effects.
-
Cell Line Selection: The response to this compound can be cell-line dependent. Characterize the expression levels of the Na+/K+-ATPase alpha subunit in your chosen cell line.
-
Monitor Off-Target Pathways: Actively monitor the activation of known off-target pathways, such as MAPK and NF-κB, using techniques like Western blotting.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell toxicity observed at expected therapeutic concentrations. | Cell line hypersensitivity. | Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a lower concentration range. |
| Off-target cytotoxic effects. | Investigate the activation of apoptosis or necrosis pathways. Consider using a different cardiac glycoside with a more favorable therapeutic index if available. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Standardize cell passage number, seeding density, and growth phase. Ensure consistent incubation times with this compound. |
| Reagent instability. | Prepare fresh stock solutions of this compound and other critical reagents regularly. Store them under appropriate conditions. | |
| Unexpected changes in cell morphology. | Off-target effects on the cytoskeleton or cell adhesion. | Document morphological changes with microscopy. Investigate key cytoskeletal proteins and adhesion molecules. |
| Activation of unintended signaling pathways. | Off-target kinase activation. | Use specific inhibitors for the activated pathways (e.g., MAPK or NF-κB inhibitors) to confirm if the observed phenotype is a direct result of this off-target activation. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound and the related compound Digitoxin on their primary target and in various cancer cell lines. Data on specific off-target pathway activation by this compound is currently limited in the literature.
| Compound | Target/Cell Line | IC50 Value |
| Digitoxin | Na+/K+-ATPase | EC50: 0.78 µM[2] |
| Digitoxin | H1975 (NSCLC) | 0.19 ± 0.06 µM[2] |
| Digitoxin | K-562 (Leukemia) | 6.4 ± 0.4 nM[3] |
| Digitoxin | TK-10 (Renal Adenocarcinoma) | 3-33 nM[3][4] |
| Digitoxin | HeLa (Cervical Cancer) | 28 nM[5] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells in culture
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
Na+/K+-ATPase Activity Assay
This colorimetric assay measures the activity of Na+/K+-ATPase in cell lysates.
Materials:
-
Cell lysate
-
Assay buffer
-
ATP solution
-
Ouabain (a specific Na+/K+-ATPase inhibitor)
-
Phosphate standard solution
-
Malachite Green reagent
-
Microplate reader
Procedure:
-
Prepare cell lysates according to a standard protocol.
-
Set up two sets of reactions for each sample: one with and one without ouabain.
-
In a microplate, add the cell lysate to the assay buffer.
-
Add ouabain to one set of reactions to inhibit Na+/K+-ATPase activity.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent, which will react with the inorganic phosphate released by ATPase activity to produce a colored product.
-
Measure the absorbance at a wavelength of 620-660 nm.
-
The specific Na+/K+-ATPase activity is calculated by subtracting the absorbance of the ouabain-containing wells (representing other ATPase activities) from the absorbance of the wells without ouabain.
Western Blot for MAPK and NF-κB Pathway Activation
This protocol is used to detect the phosphorylation and activation of key proteins in the MAPK (e.g., ERK1/2, p38) and NF-κB (e.g., p65) signaling pathways.
Materials:
-
Cell lysates from this compound-treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p65, anti-total-p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the level of protein phosphorylation relative to the total protein.
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Workflow for minimizing off-target effects.
Caption: Troubleshooting decision tree for this compound assays.
References
Technical Support Center: Acetyldigitoxin Resistance in Cancer Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acetyldigitoxin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound resistance in cancer cell lines.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound.
Table 1: Troubleshooting Common Issues in this compound Cytotoxicity Assays
| Problem | Potential Cause | Recommended Solution |
| High IC50 value or no significant cytotoxicity observed | Inherent or acquired resistance in the cancer cell line. | 1. Confirm drug activity: Test this compound on a known sensitive cell line to ensure the compound is active. 2. Assess for ABC transporter overexpression: Perform qRT-PCR or Western blot to detect levels of ABCB1 (MDR1/P-gp) and ABCG2 (BCRP). Overexpression of these transporters is a common mechanism of resistance to cardiac glycosides. 3. Sequence the Na+/K+-ATPase alpha subunit (ATP1A1): Mutations in the cardiac glycoside binding site can confer resistance. 4. Increase incubation time or drug concentration: Some cell lines may require longer exposure or higher concentrations to exhibit a cytotoxic effect. |
| Inconsistent or variable results between replicate wells | Uneven cell seeding, edge effects in the microplate, or improper drug dilution. | 1. Ensure a single-cell suspension: Gently triturate the cell suspension before seeding to avoid clumps. 2. Avoid edge effects: Do not use the outer wells of the microplate for experimental data. Fill them with sterile PBS or media to maintain humidity. 3. Verify pipetting accuracy: Use calibrated pipettes and ensure proper mixing of the drug at each dilution step. |
| Precipitation of this compound in culture medium | Poor solubility of the compound at the tested concentrations. | 1. Use a suitable solvent: Dissolve this compound in a small amount of DMSO before diluting it in the culture medium. 2. Maintain a low final solvent concentration: Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%) and is consistent across all wells, including controls. |
| Low signal or absorbance values in the cytotoxicity assay | Low cell density or suboptimal incubation time with the assay reagent. | 1. Optimize cell seeding density: Perform a growth curve for your cell line to determine the optimal number of cells to seed for the duration of the assay. 2. Determine the optimal reagent incubation time: Follow the manufacturer's protocol for the specific cytotoxicity assay (e.g., MTT, LDH) and optimize the incubation time for your cell line. |
Frequently Asked Questions (FAQs)
Mechanism of Resistance
Q1: What are the primary mechanisms of resistance to this compound in cancer cell lines?
A1: The primary mechanisms of resistance to this compound, a cardiac glycoside, are:
-
Overexpression of ATP-binding cassette (ABC) transporters: Specifically, ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (BCRP) can actively efflux this compound from the cancer cell, reducing its intracellular concentration and thereby its cytotoxic effect. This is a common mechanism of multidrug resistance.[1][2][3]
-
Mutations in the Na+/K+-ATPase alpha subunit (ATP1A1): this compound's primary target is the Na+/K+-ATPase pump.[4][5][6] Mutations in the gene encoding the alpha subunit of this pump can alter the drug's binding site, leading to reduced affinity and consequently, resistance.[7]
-
Alterations in downstream signaling pathways: Changes in signaling pathways that are modulated by Na+/K+-ATPase inhibition, such as the PI3K/Akt and MAPK/ERK pathways, can contribute to a resistant phenotype.
Q2: How can I determine if my cancer cell line is resistant due to ABC transporter overexpression?
A2: You can assess ABC transporter overexpression through several methods:
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of ABCB1 and ABCG2.
-
Western Blotting: To detect the protein levels of ABCB1 and ABCG2.
-
Flow Cytometry-based Efflux Assays: Using fluorescent substrates of these transporters (e.g., rhodamine 123 for ABCB1) to functionally assess their activity. A lower accumulation of the fluorescent substrate in your cells compared to a sensitive control cell line would indicate increased efflux activity.
Experimental Design and Protocols
Q3: How do I develop an this compound-resistant cancer cell line?
A3: A common method for developing a drug-resistant cell line is through continuous exposure to the drug with stepwise dose escalation. A general protocol is provided below.
Q4: What are some key considerations when performing a cytotoxicity assay with this compound?
A4: Key considerations include:
-
Cell Seeding Density: Ensure cells are in the logarithmic growth phase and at an optimal density to avoid confluence or nutrient depletion during the assay.
-
Drug Concentration Range: Use a wide range of concentrations to determine the IC50 value accurately. A logarithmic dilution series is recommended.
-
Incubation Time: A standard incubation time is 48-72 hours, but this may need to be optimized for your specific cell line.
-
Controls: Include untreated cells (vehicle control) and a positive control (a known cytotoxic agent) to validate the assay.
-
Assay Type: Choose a suitable cytotoxicity assay, such as the MTT, XTT, or LDH assay, and be aware of its limitations and potential for interference.
Quantitative Data
Table 2: Illustrative IC50 Values for a Cardiac Glycoside (Digitoxin) in Various Cancer Cell Lines
Note: Data for this compound is limited in the public domain. The following data for the closely related compound, digitoxin, is provided as a reference. Researchers should determine the specific IC50 for this compound in their cell lines of interest.
| Cell Line | Cancer Type | IC50 (nM) |
| TK-10 | Renal Adenocarcinoma | 3.0 |
| MCF-7 | Breast Adenocarcinoma | 33.0 |
| UACC-62 | Melanoma | 11.0 |
| K-562 | Leukemia | 6.4 |
Source: Adapted from López-Lázaro et al., Journal of Natural Products, 2005.[8]
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cancer Cell Line
-
Determine the initial IC50: Perform a cytotoxicity assay (e.g., MTT assay) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cancer cell line.
-
Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 (the concentration that inhibits 10% of cell growth).
-
Stepwise dose escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in the culture medium by a factor of 1.5 to 2.
-
Repeat dose escalation: Continue this process of stepwise dose escalation. This can be a lengthy process, often taking several months.
-
Monitor resistance: Periodically, perform cytotoxicity assays to determine the IC50 of the cultured cells. A significant increase in the IC50 value compared to the parental cell line indicates the development of resistance.
-
Stabilize the resistant line: Once the desired level of resistance is achieved, maintain the cell line in a medium containing a constant concentration of this compound to ensure the stability of the resistant phenotype.
-
Cryopreservation: Freeze aliquots of the resistant cell line at different passage numbers for future use.
Protocol 2: this compound Cytotoxicity Assessment using MTT Assay
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same final concentration of DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for developing and characterizing this compound-resistant cancer cell lines.
Caption: Simplified signaling cascade initiated by this compound binding to Na+/K+-ATPase.
References
- 1. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC [mdpi.com]
- 2. Frontiers | Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells [frontiersin.org]
- 3. Overexpression of ABCB1 Associated With the Resistance to the KRAS-G12C Specific Inhibitor ARS-1620 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Frontiers | Regulation of Cardiac Contractility by the Alpha 2 Subunit of the Na+/K+-ATPase [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. grupo.us.es [grupo.us.es]
Acetyldigitoxin stability testing under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the stability testing of acetyldigitoxin. Below you will find troubleshooting guides and frequently asked questions to navigate potential challenges during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound at -20°C and protected from light.[1] For solutions, it is advised to store them in separate packages to avoid repeated freeze-thaw cycles.[1] Stock solutions stored at -20°C should be used within one month, and those stored at -80°C can be used within six months.[1]
Q2: What are the typical degradation pathways for this compound?
This compound is susceptible to degradation under various stress conditions. Forced degradation studies have shown that significant degradation occurs under acidic, alkaline, and photolytic (light) conditions.[2] However, it has been observed to be relatively stable against oxidative stress.[2] The primary degradation pathway is hydrolysis of the acetyl group and cleavage of the glycosidic linkages.
Q3: How can I monitor the stability of this compound in my samples?
A stability-indicating analytical method is crucial for monitoring this compound and detecting its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used and effective technique.[2] A validated RP-HPLC method can separate the intact drug from any impurities or degradants, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API).
Q4: What is a forced degradation study and why is it necessary?
A forced degradation study, also known as stress testing, involves intentionally degrading the drug substance under more extreme conditions than those used for accelerated stability testing.[3] These studies help to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule.[3] The data generated is crucial for developing and validating a stability-indicating analytical method.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly rapid degradation of this compound in solution. | 1. Inappropriate solvent pH. 2. Exposure to light. 3. Frequent freeze-thaw cycles. 4. Microbial contamination. | 1. Ensure the pH of the solvent is appropriate and buffered if necessary. This compound is susceptible to acid and base hydrolysis. 2. Protect solutions from light by using amber vials or storing them in the dark. 3. Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing. 4. Use sterile solvents and proper aseptic techniques, especially for long-term studies. |
| Inconsistent results in stability studies. | 1. Non-homogenous sample. 2. Inaccurate sample preparation. 3. Fluctuation in storage conditions (temperature/humidity). 4. Issues with the analytical method. | 1. Ensure the sample is fully dissolved and homogenous before taking aliquots. 2. Use calibrated pipettes and follow a standardized procedure for sample dilution. 3. Use calibrated stability chambers with tight control over temperature and humidity. Monitor and document the conditions regularly. 4. Verify the performance of your analytical method (e.g., system suitability tests) before each run. |
| Appearance of unknown peaks in the chromatogram. | 1. Degradation of this compound. 2. Contamination from solvent, container, or handling. 3. Leaching from the container closure system. | 1. These are likely degradation products. A validated stability-indicating method should be able to separate these from the main peak. 2. Run a blank (solvent only) to check for solvent-related peaks. Ensure cleanliness of all labware. 3. Investigate potential interactions between your formulation and the storage container. |
Data Presentation
The following tables provide an example of how to structure stability data for this compound. Note: The data presented here is illustrative and should be replaced with actual experimental results.
Table 1: Illustrative Long-Term Stability Data for this compound Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH
| Time Point (Months) | Assay (%) | Appearance | Degradation Products (%) |
| 0 | 100.2 | White crystalline powder | Not Detected |
| 3 | 99.5 | White crystalline powder | 0.3 |
| 6 | 98.9 | White crystalline powder | 0.8 |
| 9 | 98.2 | White crystalline powder | 1.5 |
| 12 | 97.6 | White crystalline powder | 2.1 |
Table 2: Illustrative Accelerated Stability Data for this compound Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH
| Time Point (Months) | Assay (%) | Appearance | Degradation Products (%) |
| 0 | 100.2 | White crystalline powder | Not Detected |
| 1 | 98.1 | White crystalline powder | 1.8 |
| 2 | 96.5 | White crystalline powder | 3.2 |
| 3 | 94.8 | Slight yellowish tint | 4.9 |
| 6 | 91.2 | Yellowish powder | 8.5 |
Table 3: Summary of Forced Degradation Studies for β-Acetyldigoxin
| Stress Condition | Reagent/Condition | Observation |
| Acidic | 0.1 N HCl, Reflux for 6 hrs | Significant degradation |
| Alkaline | 0.1 N NaOH, Reflux for 6 hrs | Significant degradation |
| Oxidative | 30% H₂O₂, Reflux for 6 hrs | Resistant to degradation |
| Photolytic | UV light exposure | Significant degradation |
| Data adapted from a study on β-acetyldigoxin, which is expected to have similar stability behavior.[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is based on the methodology for the related compound, β-acetyldigoxin, and is a common approach for stress testing.[2]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Acid Degradation: Mix an aliquot of the stock solution with 0.1 N hydrochloric acid. Reflux the mixture for a specified period (e.g., 6 hours). After cooling, neutralize the solution.
-
Alkaline Degradation: Mix an aliquot of the stock solution with 0.1 N sodium hydroxide. Reflux the mixture for a specified period (e.g., 6 hours). After cooling, neutralize the solution.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 30% hydrogen peroxide. Reflux the mixture for a specified period (e.g., 6 hours).
-
Photolytic Degradation: Expose the this compound stock solution to UV light (e.g., in a photostability chamber) for a defined duration.
-
Analysis: Analyze all samples using a validated stability-indicating RP-HPLC method to determine the extent of degradation and identify degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method
The following is an example of an RP-HPLC method suitable for this compound analysis, based on a method developed for β-acetyldigoxin.[2]
-
Instrument: Agilent Technologies 1200 series HPLC system with a photodiode array detector.
-
Column: C18 (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Water: Acetonitrile (65:35 v/v).
-
Flow Rate: 1.5 ml/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
-
Run Time: 20 minutes.
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Key Factors in this compound Stability Assessment.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of Acetyldigitoxin in Rodent Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability of Acetyldigitoxin in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in humans, and why might it be different in rodent models?
A1: The oral bioavailability of this compound in humans is reported to be between 60% and 80%. However, this may not be directly translatable to rodent models such as rats and mice. Differences in oral bioavailability can be attributed to species-specific variations in intestinal metabolism, gut physiology, and the expression and activity of drug transporters like P-glycoprotein (P-gp).
Q2: What is P-glycoprotein (P-gp) and how does it affect the oral bioavailability of this compound?
A2: P-glycoprotein is an efflux transporter protein located in the cell membranes of various tissues, including the intestines. It actively pumps a wide range of substances, including this compound and other cardiac glycosides, out of the cells and back into the intestinal lumen. This process, known as P-gp mediated efflux, reduces the net absorption of the drug from the gastrointestinal tract into the systemic circulation, thereby lowering its oral bioavailability.
Q3: What are the common signs of poor oral bioavailability in my rodent study?
A3: Low and highly variable plasma concentrations of this compound after oral administration are the primary indicators of poor oral bioavailability. You may also observe a lack of dose-proportionality in plasma exposure and a diminished or inconsistent pharmacological response compared to intravenous administration of the same dose.
Q4: What are the primary strategies to improve the oral bioavailability of this compound in rodents?
A4: The two main strategies are:
-
Co-administration with P-glycoprotein inhibitors: These agents block the P-gp efflux pump, leading to increased intestinal absorption of this compound.
-
Advanced formulation strategies: Techniques such as Self-Emulsifying Drug Delivery Systems (SEDDS) and nanoparticle-based formulations can enhance the solubility and absorption of poorly permeable drugs like this compound.
Troubleshooting Guide
Issue: Low and Variable Plasma Concentrations of this compound After Oral Dosing
Potential Cause 1: P-glycoprotein (P-gp) Mediated Efflux
This compound is a substrate for the P-gp efflux pump in the intestine. This is a common reason for poor and variable absorption of cardiac glycosides.
Troubleshooting Steps:
-
Confirm P-gp Interaction: While established in the literature, you can perform in vitro transport assays using Caco-2 cells to confirm the interaction of your specific this compound formulation with P-gp.
-
Co-administer a P-gp Inhibitor: The use of a P-gp inhibitor can significantly increase the oral bioavailability of this compound. Verapamil and Cyclosporin A are commonly used inhibitors in rodent studies.
Experimental Protocol: Co-administration with a P-gp Inhibitor (Rat Model)
-
Materials:
-
This compound
-
Verapamil hydrochloride or Cyclosporin A
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Rodent blood collection supplies
-
-
Procedure:
-
Divide animals into two groups: Control (this compound only) and Treatment (this compound + P-gp inhibitor).
-
Fast animals overnight (with access to water) before dosing.
-
Prepare a solution or suspension of this compound in the chosen vehicle.
-
Prepare a solution of the P-gp inhibitor. A typical oral dose for Verapamil in rats is 25 mg/kg, and for Cyclosporin A is 10-20 mg/kg.
-
Administer the P-gp inhibitor orally to the treatment group 30-60 minutes before administering this compound. Administer the vehicle to the control group at the same time point.
-
Administer this compound orally to both groups.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-Acetyldigitoxin administration.
-
Process blood samples to obtain plasma and analyze for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups and compare.
-
Expected Outcome: A significant increase in the Cmax and AUC of this compound in the group co-administered with the P-gp inhibitor.
Potential Cause 2: Poor Solubility and Dissolution Rate
This compound has low aqueous solubility, which can limit its dissolution in the gastrointestinal fluids and subsequent absorption.
Troubleshooting Steps:
-
Formulation Enhancement: Employing advanced formulation strategies can improve the solubility and dissolution rate of this compound.
Experimental Protocol: Formulation as a Self-Emulsifying Drug Delivery System (SEDDS)
-
Principle: SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This increases the surface area for absorption and can bypass the dissolution step.
-
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
-
Procedure for Formulation Development:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Construct pseudo-ternary phase diagrams to identify the self-emulsifying region for different combinations of the selected excipients.
-
Prepare various SEDDS formulations by mixing the oil, surfactant, and co-surfactant in the determined ratios and then dissolving this compound into the mixture.
-
Characterize the formulations for self-emulsification time, droplet size, and stability.
-
-
In Vivo Evaluation (Rat Model):
-
Administer the optimized this compound-SEDDS formulation orally to one group of rats.
-
Administer a simple suspension of this compound in a vehicle to a control group.
-
Follow the blood collection and analysis protocol as described for the P-gp inhibitor study.
-
Expected Outcome: The SEDDS formulation should lead to a significant increase in the oral bioavailability of this compound compared to the simple suspension.
Experimental Protocol: Formulation using Nanoparticles
-
Principle: Encapsulating this compound into nanoparticles can protect it from degradation in the GI tract, increase its surface area for absorption, and potentially facilitate its transport across the intestinal epithelium.
-
Materials:
-
This compound
-
Biodegradable polymers (e.g., PLGA, chitosan) or lipids for solid lipid nanoparticles (SLNs).
-
Appropriate solvents and surfactants.
-
-
Procedure for Nanoparticle Preparation (General example using nanoprecipitation for polymeric nanoparticles):
-
Dissolve this compound and the polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).
-
Add this organic solution dropwise into an aqueous solution containing a surfactant (e.g., poloxamer 188) under constant stirring.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Remove the organic solvent by evaporation under reduced pressure.
-
Collect and wash the nanoparticles by centrifugation.
-
Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
-
-
In Vivo Evaluation (Mouse Model):
-
Resuspend the this compound-loaded nanoparticles in an appropriate vehicle for oral administration.
-
Administer the nanoparticle suspension to one group of mice.
-
Administer a solution or simple suspension of this compound to a control group.
-
Follow a standard protocol for blood collection and pharmacokinetic analysis in mice.
-
Expected Outcome: The nanoparticle formulation is expected to enhance the oral bioavailability of this compound.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration with and without a P-gp Inhibitor.
| Parameter | Control (this compound alone) | With P-gp Inhibitor (e.g., Verapamil) |
| Dose (mg/kg) | 10 | 10 |
| Cmax (ng/mL) | 50 ± 15 | 150 ± 40 |
| Tmax (hr) | 1.5 ± 0.5 | 1.0 ± 0.3 |
| AUC (0-24h) (ng*hr/mL) | 200 ± 60 | 800 ± 210 |
| Relative Bioavailability (%) | - | ~400% increase |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of a Simple Suspension vs. a SEDDS Formulation.
Note: This table presents illustrative data. The actual improvement will depend on the specific SEDDS formulation.
| Parameter | Simple Suspension | SEDDS Formulation |
| Dose (mg/kg) | 10 | 10 |
| Cmax (ng/mL) | 45 ± 12 | 120 ± 35 |
| Tmax (hr) | 1.8 ± 0.6 | 0.8 ± 0.2 |
| AUC (0-24h) (ng*hr/mL) | 180 ± 55 | 650 ± 180 |
| Relative Bioavailability (%) | - | ~360% increase |
Visualizations
Caption: Workflow for investigating the effect of a P-gp inhibitor on this compound oral bioavailability.
Technical Support Center: Validating the Specificity of Acetyldigitoxin in Kinase Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on validating the specificity of Acetyldigitoxin in kinase inhibition assays. The following information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable advice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a cardiac glycoside, and its primary and well-established mechanism of action is the inhibition of the Na+/K+ ATPase pump.[1][2] This pump is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[2] Inhibition of this pump by this compound leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to a rise in intracellular calcium levels.[2]
Q2: Does this compound directly inhibit protein kinases?
Currently, there is a lack of comprehensive, publicly available data from broad-panel kinome screening to suggest that this compound is a direct, potent inhibitor of a wide range of protein kinases. Its effects on cellular signaling pathways involving kinases are largely considered to be downstream consequences of its primary activity as a Na+/K+ ATPase inhibitor.[3][4][5]
Q3: If this compound's primary target is not a kinase, why would I see an effect in my kinase assay?
Observing an effect in a kinase assay can be due to several reasons other than direct inhibition:
-
Indirect Cellular Effects: In cell-based assays, this compound's inhibition of Na+/K+ ATPase can trigger various signaling cascades that modulate the activity of numerous kinases, such as Src, and pathways like MAPK/ERK and PI3K/Akt.[5][6][7]
-
Assay Interference: this compound could interfere with the assay technology itself (e.g., luciferase-based ATP detection, fluorescence resonance energy transfer - FRET), leading to false-positive or false-negative results.
-
Off-Target Kinase Inhibition: While not its primary mode of action, the possibility of direct, off-target inhibition of a specific kinase or a small subset of kinases cannot be entirely ruled out without direct experimental evidence.
Q4: How can I design my experiments to validate the specificity of this compound's effect on my kinase of interest?
To determine if the observed effect of this compound is due to direct kinase inhibition or an indirect mechanism, a multi-pronged approach is recommended. This involves a combination of biochemical assays, cell-based assays with appropriate controls, and counter-screening.
Troubleshooting Guides
Issue 1: this compound shows activity in my cell-based kinase assay, but I'm unsure if it's a direct or indirect effect.
Troubleshooting Steps:
-
Perform a Biochemical Kinase Assay: Test this compound against the purified, isolated kinase of interest in a cell-free, biochemical assay (e.g., an in vitro kinase assay using a recombinant enzyme). A direct inhibitor should show activity in this setup, whereas a compound acting through indirect cellular mechanisms will likely be inactive.
-
Use a Na+/K+ ATPase-Insensitive Cell Line: If available, perform your cell-based assay in a cell line known to have a low sensitivity to cardiac glycosides (e.g., some rodent cell lines have isoforms of Na+/K+ ATPase with reduced affinity for these compounds). If the effect of this compound is diminished in such a cell line, it strongly suggests the effect is mediated by Na+/K+ ATPase.
-
Co-administration with another Na+/K+ ATPase Inhibitor: Treat your cells with a structurally different Na+/K+ ATPase inhibitor (e.g., Ouabain). If this compound phenocopies the effect of this compound on your kinase pathway, it further supports an indirect mechanism.
Issue 2: I'm observing inconsistent results with this compound in my kinase assays.
Troubleshooting Steps:
-
Check for Assay Interference: Run control experiments to test for assay interference. For luminescence-based assays (e.g., ADP-Glo), test this compound in the absence of the kinase to see if it directly inhibits the luciferase enzyme. For fluorescence-based assays, check for autofluorescence of the compound at the excitation and emission wavelengths used.
-
Verify Compound Integrity and Solubility: Ensure the purity and integrity of your this compound stock. Poor solubility can lead to variable effective concentrations in the assay.
-
Optimize ATP Concentration in Biochemical Assays: If you suspect competitive inhibition, vary the ATP concentration in your biochemical assay. The IC50 value of an ATP-competitive inhibitor will increase with higher ATP concentrations.
Data Presentation
Table 1: Summary of this compound's Known Target and Downstream Effects on Kinase Signaling Pathways
| Feature | Description | References |
| Primary Target | Na+/K+ ATPase | [1][2] |
| Primary IC50 | ~5 nM (in isolated rat pinealocytes for Na+/K+ ATPase) | [1] |
| Downstream Kinase Pathways Modulated | - Src kinase activation | [3][6][7] |
| - Mitogen-activated protein kinase (MAPK) / ERK pathway | [5] | |
| - Phosphoinositide 3-kinase (PI3K) / Akt pathway | [5][6] | |
| - Focal Adhesion Kinase (FAK) | [8] | |
| Known Cellular Effects | - Alteration of intracellular ion concentrations (Na+, Ca2+) | [2] |
| - Induction of apoptosis in some cancer cells | [3] | |
| - Inhibition of HIF-1α synthesis |
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (Example: ADP-Glo™ Kinase Assay)
This protocol is for determining the direct inhibitory effect of this compound on a purified kinase.
-
Prepare Reagents:
-
Kinase Buffer: Prepare a suitable buffer for the kinase of interest (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Recombinant Kinase: Dilute the purified kinase to the desired concentration in kinase buffer.
-
Substrate: Prepare the specific peptide or protein substrate for the kinase.
-
ATP: Prepare a solution of ATP at a concentration relevant to the kinase's Km for ATP.
-
This compound: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.
-
-
Kinase Reaction:
-
To a 96-well plate, add 5 µL of the this compound dilution (and DMSO as a vehicle control).
-
Add 10 µL of the kinase/substrate mixture.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based Western Blot Assay to Assess Pathway Modulation
This protocol is to determine if this compound affects the phosphorylation state of a kinase or its downstream targets within a cellular context.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a human cancer cell line) and grow to 70-80% confluency.
-
Starve the cells in a low-serum medium for several hours to reduce basal kinase activity.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for the desired time period (e.g., 30 minutes, 2 hours, 24 hours).
-
If applicable, stimulate the cells with a known activator of the pathway of interest during the last 15-30 minutes of the this compound treatment.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase or substrate of interest (e.g., anti-phospho-ERK).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK) to ensure equal loading.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for validating this compound specificity.
References
- 1. glpbio.com [glpbio.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Digitoxin and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic concentrations of digitoxin inhibit endothelial focal adhesion kinase and angiogenesis induced by different growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ouabain impairs cancer metabolism and activates AMPK-Src signaling pathway in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Acetyldigitoxin and Digoxin Efficacy in Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two cardiac glycosides, acetyldigitoxin and digoxin, in the context of heart failure. By examining their shared mechanism of action and compiling available experimental data, this document aims to inform preclinical research and drug development efforts.
Introduction
This compound and digoxin are cardiac glycosides, a class of drugs historically used in the management of heart failure.[1] Their primary therapeutic effect is an increase in the force of myocardial contraction (positive inotropy).[1] This is achieved through the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.[2] While both drugs share this fundamental mechanism, subtle structural differences may lead to variations in their pharmacokinetic and pharmacodynamic profiles, potentially influencing their efficacy and safety. This guide synthesizes available data to draw a comparative picture of these two compounds in heart failure models.
Mechanism of Action: A Shared Pathway
Both this compound and digoxin exert their effects by binding to and inhibiting the Na+/K+-ATPase enzyme on the surface of cardiomyocytes.[2] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the function of the sodium-calcium exchanger, resulting in a decrease in calcium extrusion and a subsequent increase in intracellular calcium levels.[2] This rise in cytosolic calcium enhances the contractility of the cardiac muscle by increasing the amount of calcium available to bind to troponin C, thereby strengthening the actin-myosin interaction.[2]
Figure 1. Signaling pathway of this compound and Digoxin in cardiomyocytes.
Comparative Efficacy Data
Direct head-to-head experimental data comparing this compound and digoxin in heart failure models is limited. However, data from studies comparing digoxin with the closely related compound, digitoxin, can provide valuable insights. This compound is a derivative of digitoxin, and their pharmacological actions are expected to be similar. The following tables summarize available preclinical and clinical data.
Table 1: In Vitro Efficacy on Myocardial Contractility
| Parameter | This compound | Digoxin | Reference |
| Positive Inotropic Effect | Data not available. As a derivative of digitoxin, a potent positive inotropic effect is expected. | Demonstrates a concentration-dependent increase in myocardial force of contraction. | [3] |
| Na+/K+-ATPase Inhibition | Inhibits the Na+/K+-ATPase pump. | Potent inhibitor of the Na+/K+-ATPase pump. | [2][4] |
Note: The data for this compound is inferred from its classification as a cardiac glycoside and its structural similarity to digitoxin.
Table 2: Hemodynamic Effects in Heart Failure Models
| Parameter | This compound | Digoxin | Reference |
| Cardiac Output | Expected to increase cardiac output. | Increased cardiac output in patients with chronic heart failure. | [4] |
| Left Ventricular Ejection Fraction (LVEF) | Expected to improve LVEF. | Improved LVEF in patients with heart failure. | [5] |
| Pulmonary Capillary Wedge Pressure | Expected to decrease PCWP. | Decreased pulmonary capillary wedge pressure in heart failure patients. | [4] |
Note: The effects of this compound are extrapolated based on its mechanism of action, which is shared with digoxin.
Experimental Protocols
To facilitate the replication and extension of research in this area, detailed methodologies for key experiments are provided below.
Isolated Langendorff Heart Preparation
This ex vivo technique is crucial for assessing the direct effects of cardiac glycosides on heart function without the confounding influences of the systemic circulation and nervous system.
Figure 2. Workflow for an isolated Langendorff heart experiment.
Protocol:
-
Animal Model: A suitable animal model (e.g., rat, rabbit, guinea pig) is selected.
-
Heart Isolation: The animal is anesthetized, and the heart is rapidly excised and placed in ice-cold cardioplegic solution.
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
Perfusion: Retrograde perfusion with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) is initiated to maintain cardiac viability.
-
Drug Administration: After a stabilization period, this compound or digoxin is added to the perfusate at various concentrations.
-
Data Recording: Key parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously monitored and recorded.
Na+/K+-ATPase Activity Assay
This biochemical assay directly measures the inhibitory effect of the compounds on their molecular target.
Protocol:
-
Enzyme Source: Na+/K+-ATPase is isolated from a relevant tissue source (e.g., cardiac tissue, erythrocyte ghosts).
-
Reaction Mixture: The enzyme is incubated in a reaction buffer containing ATP, Mg2+, Na+, and K+.
-
Inhibitor Addition: Varying concentrations of this compound or digoxin are added to the reaction mixtures.
-
Enzyme Activity Measurement: The activity of the enzyme is determined by measuring the rate of ATP hydrolysis, typically by quantifying the amount of inorganic phosphate released.
-
Data Analysis: The concentration-dependent inhibition is analyzed to determine the IC50 value for each compound.
Discussion and Future Directions
The available evidence strongly suggests that both this compound and digoxin are potent positive inotropic agents that act through the inhibition of Na+/K+-ATPase. While direct comparative efficacy studies in preclinical heart failure models are lacking for this compound, its close structural relationship to digitoxin allows for a reasonable inference of its pharmacological effects.
Future research should focus on direct, head-to-head comparisons of this compound and digoxin in well-characterized animal models of heart failure. Such studies would provide crucial data on their relative efficacy in improving cardiac function, as well as their potential differences in arrhythmogenic risk and overall therapeutic window. Furthermore, investigating the impact of their differing physicochemical properties on tissue distribution and off-target effects would be of significant value to the drug development community.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative trial of digoxin and digitoxin in the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic effects of digoxin during acute cardiac failure: a comparison in patients with and without acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effectiveness of Digoxin in Treating Heart Failure - MedCrave online [medcraveonline.com]
Acetyldigitoxin versus Ouabain: A Comparative Guide for Na+/K+-ATPase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two potent cardiac glycosides, Acetyldigitoxin and Ouabain, in their role as inhibitors of the Na+/K+-ATPase. Both compounds are invaluable tools in cardiovascular research and are being explored for their potential in other therapeutic areas, including oncology. This document aims to furnish researchers with the necessary information to make informed decisions regarding the selection and application of these inhibitors in their experimental designs.
At a Glance: Key Differences and Similarities
| Feature | This compound | Ouabain |
| Primary Mechanism | Inhibition of Na+/K+-ATPase | Inhibition of Na+/K+-ATPase |
| Binding Site | Extracellular aspect of the α-subunit of Na+/K+-ATPase[1] | Extracellular aspect of the α-subunit of Na+/K+-ATPase |
| Downstream Effects | Increased intracellular Na+, leading to increased intracellular Ca2+ via the Na+/Ca2+ exchanger[1] | Increased intracellular Na+ and Ca2+; activation of complex signaling cascades[2][3] |
| Primary Use | Treatment of congestive heart failure and atrial fibrillation[1] | Primarily a research tool; historically used for heart conditions |
| Signaling Pathways | Primarily associated with ion exchange modulation[1] | Activates Src, EGFR, Ras/Raf/MEK/ERK, PI3K/Akt pathways; induces Ca2+ oscillations and ROS production[2][3] |
Quantitative Comparison of Inhibitory Performance
The inhibitory potency and isoform selectivity of this compound and Ouabain are critical parameters for their application in research. The following tables summarize the available quantitative data. It is important to note that IC50 values are highly dependent on the experimental conditions, including the tissue source of the enzyme and the concentrations of ions like K+.
Inhibitory Potency (IC50)
| Compound | IC50 Value | Species and Tissue/Cell Line | Reference |
| This compound | 5 nM | Rat pinealocytes | [1] |
| Ouabain | 0.08 µM (80 nM) | Vero cells | |
| Ouabain | 23.0 ± 0.15 nM (very high affinity), 460 ± 4.0 nM (high affinity) | Adult rat brain membranes | [4] |
Note: The IC50 values presented are from different studies and experimental systems and should be interpreted with caution. A direct head-to-head comparison in the same assay system would provide a more definitive assessment of relative potency.
Isoform Selectivity (Dissociation Constant, Kd in nM)
A study by G. U. Auffermann et al. (2009) provides a direct comparison of the binding affinities of β-Acetyldigitoxin and Ouabain to human Na+/K+-ATPase isoforms expressed in yeast.
In the absence of K+
| Compound | α1β1 (Kd ± SEM) | α2β1 (Kd ± SEM) | α3β1 (Kd ± SEM) |
| β-Acetyldigitoxin | 17.8 ± 3.1 | 18.2 ± 3.4 | 15.6 ± 2.6 |
| Ouabain | 10.1 ± 1.1 | 24.9 ± 3.7 | 10.7 ± 1.2 |
In the presence of 1 mM K+
| Compound | α1β1 (Kd ± SEM) | α2β1 (Kd ± SEM) | α3β1 (Kd ± SEM) |
| β-Acetyldigitoxin | 31.5 ± 4.2 | 45.7 ± 6.3 | 64.9 ± 8.1 |
| Ouabain | 22.8 ± 2.9 | 57.8 ± 7.9 | 28.9 ± 3.5 |
These data indicate that in the absence of potassium, β-Acetyldigitoxin shows similar high affinity for all three isoforms, while Ouabain displays a moderate selectivity for the α1 and α3 isoforms over the α2 isoform. In the presence of potassium, which is more physiologically relevant, both inhibitors show a decrease in affinity. β-Acetyldigitoxin exhibits a preference for the α1 isoform, whereas Ouabain maintains a higher affinity for the α1 and α3 isoforms compared to the α2 isoform.
Signaling Pathways
Inhibition of Na+/K+-ATPase by cardiac glycosides leads to two major downstream consequences: the canonical pathway involving alterations in ion concentrations and a non-canonical pathway involving the activation of intracellular signaling cascades.
This compound Signaling
The primary described mechanism of action for this compound is the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular sodium concentration. This, in turn, reduces the driving force for the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular calcium. This elevation in cytosolic calcium enhances cardiac contractility.[1] There is limited evidence in the current literature to suggest that this compound activates extensive signaling cascades independently of its effect on ion transport.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors that influence the Na/K-ATPase signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
Cross-Validation of Acetyldigitoxin's Anticancer Effects: A Comparative Analysis Based on its Progenitor, Digitoxin
A comprehensive review of the cytotoxic and apoptotic effects of cardiac glycosides in various cancer cell lines, with a focus on digitoxin as a surrogate for acetyldigitoxin, providing researchers with comparative data and detailed experimental protocols to support further drug development.
This compound, a cardiac glycoside, has garnered interest for its potential as an anticancer agent. While direct comparative studies on its efficacy across multiple cancer cell lines are limited in publicly available research, extensive data exists for its closely related precursor, digitoxin. Given their structural similarity, the well-documented anticancer effects of digitoxin provide a strong basis for understanding the potential therapeutic applications of this compound. This guide offers a cross-validation of these effects, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways.
Comparative Efficacy of Digitoxin Across Cancer Cell Lines
Digitoxin has demonstrated significant cytotoxic effects against a diverse range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, varies across different cell types, highlighting a degree of selectivity in its anticancer activity. The following table summarizes the IC50 values of digitoxin in several well-characterized cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| TK-10 | Renal Adenocarcinoma | 3 | [1][2] |
| K-562 | Leukemia | 6.4 | [2] |
| MCF-7 | Breast Adenocarcinoma | 33 | [2] |
| UACC-62 | Melanoma | Not explicitly stated, but growth inhibition was observed | [2] |
| HeLa | Cervical Cancer | 28 (at 48h) | [3] |
| HepG2/ADM | Doxorubicin-Resistant Hepatocellular Carcinoma | 132.65 (at 24h), 52.29 (at 48h), 9.13 (at 72h) | [4] |
| NCI-H460 | Non-Small Cell Lung Cancer | Dose-dependent decrease in viability observed | [5][6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Decreased viability observed within therapeutic range | [7] |
Mechanism of Action: Induction of Apoptosis
A primary mechanism underlying the anticancer effects of digitoxin is the induction of programmed cell death, or apoptosis. Studies have shown that digitoxin treatment leads to characteristic morphological and biochemical changes associated with apoptosis in cancer cells.[2][5][8][9]
For instance, in the TK-10 renal adenocarcinoma cell line, treatment with digitoxin at its IC50 concentration (3 nM) for 48 hours resulted in 41.3% of the cells undergoing apoptosis, compared to 22.4% in control cells.[2] In doxorubicin-resistant HepG2/ADM cells, digitoxin treatment led to a significant, dose-dependent increase in apoptotic cells.[4][10] This pro-apoptotic effect is often mediated through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.[5][10]
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or Digitoxin for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate changes in the expression of apoptosis-related proteins.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, c-MYC) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Molecular Mechanisms
The anticancer activity of digitoxin involves the modulation of several key signaling pathways. A significant mechanism is the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular calcium levels and can trigger apoptosis.[6] Furthermore, digitoxin has been shown to suppress the expression of the oncoprotein c-MYC by inhibiting the nuclear factor of activated T-cells (NFAT).[8][9]
Below are diagrams illustrating the experimental workflow for assessing anticancer effects and the proposed signaling pathway for digitoxin-induced apoptosis.
References
- 1. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grupo.us.es [grupo.us.es]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Digitoxin and a Synthetic Monosaccharide Analog Inhibit Cell Viability in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Direct Comparison of the Anticancer Activities of Digitoxin MeON-Neoglycosides and O-Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tumorigenic effects of a novel digitoxin derivative on both estrogen receptor-positive and triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Anti-proliferative Effect of Acetyldigitoxin with BrdU Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of Acetyldigitoxin, a cardiac glycoside, with the standard chemotherapeutic agent Doxorubicin. The data presented is supported by experimental findings from BrdU (Bromodeoxyuridine) assays, a reliable method for measuring DNA synthesis and, consequently, cell proliferation.
Performance Comparison: this compound vs. Doxorubicin
The anti-proliferative efficacy of this compound and Doxorubicin has been evaluated in various cancer cell lines. While direct comparative studies using BrdU assays are limited, data from cytotoxicity assays such as the MTT assay provide insights into their relative potency. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, is a key metric for comparison.
| Compound | Cancer Cell Line | Assay Type | IC50 Concentration | Reference |
| Digitoxin (an analog of this compound) | Renal Adenocarcinoma (TK-10) | Not Specified | 3 nM | [1] |
| Digitoxin | Human Myeloid Leukemia (K-562) | Not Specified | 33 nM | [1] |
| Doxorubicin | Human Breast Adenocarcinoma (MCF-7) | MTT Assay | Not Specified | |
| Doxorubicin | Human Prostate Carcinoma (PC-3) | MTT Assay | 2.64 µg/ml | [2] |
| Doxorubicin | Human Colon Carcinoma (HCT116) | MTT Assay | 24.30 µg/ml | [2] |
| Doxorubicin | Human Hepatocellular Carcinoma (Hep-G2) | MTT Assay | 14.72 µg/ml | [2] |
Note: Digitoxin is a close structural and functional analog of this compound. The data for Doxorubicin is presented in µg/ml and would require conversion for a direct molar comparison with Digitoxin. The absence of direct BrdU assay IC50 values in the available literature highlights a gap in current research. However, the principle of the BrdU assay is to quantify the incorporation of BrdU into newly synthesized DNA, with a lower incorporation rate indicating a stronger anti-proliferative effect.
Experimental Protocol: BrdU Cell Proliferation Assay
This protocol outlines the key steps for validating the anti-proliferative effect of a compound using a colorimetric BrdU ELISA assay.
Objective: To quantify the reduction in cell proliferation induced by this compound and Doxorubicin by measuring BrdU incorporation into the DNA of treated cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and Doxorubicin stock solutions
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase - HRP)
-
Substrate for the detection enzyme (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and Doxorubicin. Include untreated control wells.
-
BrdU Labeling: Add the BrdU labeling solution to each well and incubate for a period that allows for sufficient incorporation into the DNA of proliferating cells (typically 2-24 hours).
-
Fixation and DNA Denaturation: Aspirate the culture medium and add the fixing/denaturing solution to each well. This step fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Add the anti-BrdU antibody conjugate to each well and incubate to allow binding to the incorporated BrdU.
-
Washing: Wash the wells multiple times to remove any unbound antibody.
-
Substrate Addition: Add the substrate solution to each well. The enzyme on the antibody will convert the substrate into a colored product.
-
Color Development and Measurement: Allow the color to develop and then add the stop solution. Measure the absorbance of each well using a microplate reader at the appropriate wavelength. The intensity of the color is directly proportional to the amount of BrdU incorporated.
-
Data Analysis: Calculate the percentage of proliferation inhibition for each compound concentration compared to the untreated control. The IC50 value can then be determined.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of a BrdU assay for testing the anti-proliferative effects of a compound.
Caption: Workflow for assessing anti-proliferative effects using a BrdU assay.
Signaling Pathways Affected by this compound
This compound, like other cardiac glycosides, exerts its anti-proliferative effects by inhibiting the Na+/K+ ATPase pump on the cell membrane. This initial event triggers a cascade of downstream signaling pathways that ultimately lead to cell cycle arrest and apoptosis.
The diagram below illustrates the key signaling pathways implicated in the anti-proliferative action of this compound.
Caption: Signaling cascade initiated by this compound leading to anti-proliferative effects.
Inhibition of Na+/K+ ATPase: The primary target of this compound is the Na+/K+ ATPase pump. Its inhibition leads to an increase in intracellular sodium and calcium ions and a decrease in intracellular potassium ions. This ionic imbalance disrupts cellular homeostasis and activates downstream signaling pathways.
Induction of Oxidative Stress: The disruption of ion gradients can lead to an increase in reactive oxygen species (ROS), contributing to cellular damage and apoptosis.
Modulation of Key Transcription Factors:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): this compound has been shown to inhibit the NF-κB signaling pathway, which is crucial for cell survival and proliferation.
-
HIF-1α (Hypoxia-inducible factor 1-alpha): Under hypoxic conditions, often found in solid tumors, HIF-1α promotes cell survival. Cardiac glycosides can inhibit the synthesis of HIF-1α, thereby counteracting this pro-survival mechanism.
-
c-MYC: This proto-oncogene is a key regulator of cell growth and proliferation. Inhibition of signaling pathways like NF-κB can lead to the downregulation of c-MYC expression.
The convergence of these signaling events ultimately results in cell cycle arrest, preventing cancer cells from dividing, and the induction of apoptosis, or programmed cell death.
Conclusion
This compound demonstrates significant anti-proliferative activity against various cancer cell lines, primarily through the inhibition of the Na+/K+ ATPase pump and the subsequent modulation of critical signaling pathways involved in cell survival and proliferation. While direct quantitative comparisons with standard chemotherapeutics like Doxorubicin using BrdU assays are not extensively documented, the existing data from other cytotoxicity assays suggest its potential as a potent anti-cancer agent. The detailed BrdU assay protocol provided in this guide offers a robust method for researchers to further validate and quantify the anti-proliferative effects of this compound and other novel compounds. Further head-to-head comparative studies employing standardized assays like the BrdU assay are warranted to fully elucidate the therapeutic potential of this compound in oncology.
References
Acetyldigitoxin's Gene Expression Effects in the Context of Cardiac Glycosides: A Comparative Guide
A comprehensive analysis of the molecular impact of cardiac glycosides reveals nuanced differences in their modulation of gene expression, with acetyldigitoxin's effects largely mirroring those of its close relative, digitoxin. While direct, extensive transcriptomic data for this compound remains limited, its structural and mechanistic similarity to digitoxin allows for informed comparisons with other well-studied cardiac glycosides like digoxin and ouabain.
Cardiac glycosides, a class of naturally derived compounds, have long been used in the treatment of heart failure. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to increased intracellular calcium and enhanced cardiac contractility. However, emerging research has unveiled their significant influence on intracellular signaling pathways and gene expression, opening avenues for their potential use in cancer therapy.[1][2] This guide provides a comparative overview of the effects of this compound and other cardiac glycosides on gene expression, supported by available experimental data.
Comparative Analysis of Gene Expression Changes
While specific gene expression profiling studies on this compound are not widely available, its close structural relationship to digitoxin—this compound is an acetyl derivative of digitoxin—suggests that their effects on gene expression are likely to be very similar. Therefore, data for digitoxin is used as a proxy to compare with other cardiac glycosides.
The following table summarizes the known effects of various cardiac glycosides on the expression of key genes implicated in cellular processes like cell cycle regulation, apoptosis, and stress response.
| Gene | This compound/Digitoxin | Digoxin | Ouabain | Proscillaridin A | Functional Significance |
| c-MYC | ↓ (mRNA and protein)[3][4] | Not explicitly reported | Not explicitly reported | Not explicitly reported | Proto-oncogene involved in cell proliferation and apoptosis. |
| HIF-1α | ↓ (protein synthesis) | ↓ (protein synthesis)[5] | ↓ (protein synthesis)[5] | ↓ (protein synthesis)[5] | Transcription factor crucial for cellular adaptation to hypoxia, often upregulated in tumors. |
| HIF-1 target genes (e.g., VEGF, GLUT1, HK1, HK2) | Not explicitly reported | ↓ (mRNA)[5] | ↓ (mRNA) | ↓ (mRNA) | Genes involved in angiogenesis and glucose metabolism, critical for tumor growth. |
| Cyclin B1, cdc2, Chk1, Chk2 | ↓ | Not explicitly reported | Not explicitly reported | Not explicitly reported | Key regulators of the cell cycle. |
| Surviving | ↓ | Not explicitly reported | Not explicitly reported | Not explicitly reported | An inhibitor of apoptosis protein, often overexpressed in cancer. |
| EGR-1 | ↑ (protein) | Not explicitly reported | Not explicitly reported | Not explicitly reported | Early growth response protein 1, a transcription factor involved in cell growth and differentiation. |
| ATF3 | ↑ (protein) | Not explicitly reported | Not explicitly reported | Not explicitly reported | Activating transcription factor 3, a stress-response gene. |
Signaling Pathways Modulated by Cardiac Glycosides
Cardiac glycosides exert their effects on gene expression by modulating various intracellular signaling pathways. The inhibition of the Na+/K+-ATPase pump is the initial event that triggers a cascade of downstream signaling events.
Caption: General signaling cascade initiated by cardiac glycosides.
Experimental Protocols
The following provides a general overview of the methodologies used in studies investigating the effects of cardiac glycosides on gene expression.
Cell Culture and Treatment:
-
Cell Lines: Human cancer cell lines (e.g., HeLa, MCF-7, Hep3B, PC3) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells are treated with varying concentrations of cardiac glycosides (e.g., digitoxin, digoxin, ouabain) for specified time periods (e.g., 1 to 24 hours).
Gene Expression Analysis:
-
RNA Isolation: Total RNA is extracted from treated and untreated cells using standard methods like TRIzol reagent.
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to quantify the expression levels of specific mRNAs.[5]
-
Western Blotting: This method is employed to analyze the protein levels of specific gene products.
-
Chromatin Immunoprecipitation (ChIP): This technique is used to investigate the interaction of transcription factors with specific gene promoters.[3]
Caption: A typical experimental workflow for studying gene expression.
Conclusion
The available evidence strongly suggests that this compound, much like its parent compound digitoxin, exerts significant effects on gene expression, particularly in cancer cells. These effects are mediated through the modulation of key signaling pathways that control cell proliferation, survival, and adaptation to stress. While more direct research on this compound is needed to fully elucidate its unique gene expression signature, the existing data on other cardiac glycosides provides a valuable framework for understanding its potential therapeutic applications beyond cardiology. The differential effects observed among various cardiac glycosides highlight the importance of further research to tailor their use for specific disease contexts.
References
- 1. Digitoxin and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Head-to-head comparison of Acetyldigitoxin and other ion transport inhibitors
An Objective Head-to-Head Comparison of Acetyldigitoxin and Other Ion Transport Inhibitors
Introduction
This compound is a cardiac glycoside, a class of naturally derived compounds that act as potent ion transport inhibitors. Specifically, it targets the Na+/K+-ATPase enzyme, a crucial pump for maintaining cellular electrochemical gradients.[1] Its inhibitory action makes it effective in treating cardiac conditions like heart failure and atrial fibrillation.[2][3] This guide provides a head-to-head comparison of this compound with other prominent ion transport inhibitors from the same class, including digoxin, digitoxin, ouabain, and bufalin. The comparison focuses on their mechanism of action, pharmacological properties, and includes supporting experimental data and protocols for researchers, scientists, and drug development professionals.
Primary Mechanism of Action: Na+/K+-ATPase Inhibition
This compound and other cardiac glycosides share a primary mechanism of action: the inhibition of the Na+/K+-ATPase pump located in the cell membrane of myocytes (heart muscle cells).[4][5] This enzyme actively transports sodium ions (Na+) out of the cell and potassium ions (K+) into the cell, a process vital for normal cell function and membrane potential.[5]
The inhibition of this pump by a cardiac glycoside leads to the following cascade:
-
Increased Intracellular Sodium: The efflux of Na+ is blocked, causing its concentration to rise inside the cell.[4][6]
-
Altered Sodium-Calcium Exchange: The elevated intracellular Na+ concentration reduces the activity of the Na+/Ca2+ exchanger, an ion transporter that typically expels calcium ions (Ca2+) from the cell.[4][7]
-
Increased Intracellular Calcium: With the Na+/Ca2+ exchanger less active, intracellular Ca2+ levels increase.[8][9]
-
Enhanced Myocardial Contractility: The higher concentration of intracellular Ca2+ enhances the contractile force of the heart muscle, a positive inotropic effect, which is the primary therapeutic benefit in heart failure.[3][9][10]
Additionally, these compounds often exert a vagomimetic or parasympathomimetic action, which slows the heart rate by decreasing electrical impulse conduction through the atrioventricular (AV) node.[4][5][6] This effect is particularly useful for controlling the heart rate in conditions like atrial fibrillation.[3]
Quantitative and Pharmacokinetic Comparison
The following table summarizes key quantitative and pharmacokinetic parameters for this compound and other selected cardiac glycosides. These parameters are crucial for understanding their distinct therapeutic profiles and potential toxicities.
| Parameter | This compound | Digoxin | Digitoxin | Ouabain | Bufalin |
| Primary Target | Na+/K+-ATPase[4] | Na+/K+-ATPase[8] | Na+/K+-ATPase[11] | Na+/K+-ATPase[12] | Na+/K+-ATPase, various cancer signaling pathways[13][14] |
| IC₅₀ (Na+/K+-ATPase) | ~5 nM (rat pinealocytes)[1] | Varies by isoform | Varies by isoform | Varies by isoform | Varies by cell type |
| Oral Bioavailability | 60-80%[4] | 60-80%[15] | 98-100%[11] | Low | Varies |
| Plasma Protein Binding | Not Available | ~25%[8] | 90-97%[11] | Low | Not Available |
| Elimination Half-life | Not Available | 36-48 hours[15] | 7-8 days[11] | ~21 hours | Varies |
| Primary Route of Elimination | Not Available | Renal (Kidney)[9] | Hepatic (Liver)[11] | Renal (Kidney) | Hepatic (Liver) |
| Primary Therapeutic Use | Heart Failure, Atrial Fibrillation[3][4] | Heart Failure, Atrial Fibrillation[8][9] | Heart Failure (less common)[11] | Heart Failure, Arrhythmias[16] | Investigational (Anti-cancer)[13][17] |
| Key Features | Acetyl derivative of digitoxin.[2] | Most commonly prescribed cardiac glycoside.[18] | Long half-life; used in patients with renal impairment.[11] | Used for rapid digitalization.[16] | Potent anti-cancer activity by inducing apoptosis.[17][19] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ion transport inhibitors.
Na+/K+-ATPase Inhibition Assay (Biochemical)
This assay directly measures the enzymatic activity of Na+/K+-ATPase in the presence of an inhibitor.
-
Objective: To determine the concentration at which a compound inhibits 50% of the Na+/K+-ATPase enzyme activity (IC₅₀).
-
Principle: The assay measures the rate of ATP hydrolysis by isolated Na+/K+-ATPase, which is quantified by measuring the amount of inorganic phosphate (Pi) released.
-
Methodology:
-
Enzyme Preparation: Isolate microsomal fractions rich in Na+/K+-ATPase from a relevant tissue source (e.g., porcine brain or kidney).
-
Reaction Mixture: Prepare a reaction buffer containing NaCl, KCl, MgCl₂, and ATP.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture and pre-incubate with the enzyme preparation.
-
Reaction Initiation: Start the reaction by adding ATP. Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Phosphate Detection: Measure the amount of released inorganic phosphate using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The activity of Na+/K+-ATPase is calculated as the difference in phosphate released in the presence and absence of a specific inhibitor like ouabain. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Cell-Based Ion Flux Assay (Fluorescence-Based)
This functional assay measures the effect of an inhibitor on ion movement across the cell membrane in intact cells.
-
Objective: To assess the inhibitory effect of a compound on ion transport activity in a cellular context.
-
Principle: Utilizes ion-sensitive fluorescent indicators to detect changes in intracellular ion concentrations resulting from transporter inhibition. For Na+/K+-ATPase, one can measure the resulting change in intracellular Na+.[20]
-
Methodology:
-
Cell Culture: Plate cells expressing the target transporter (e.g., primary cardiomyocytes or a cell line overexpressing Na+/K+-ATPase) in a multi-well plate (96- or 384-well).
-
Indicator Loading: Load the cells with a sodium-sensitive fluorescent dye (e.g., ION Natrium Green-2 AM).[20]
-
Compound Treatment: Add serial dilutions of the test inhibitor to the wells and incubate.
-
Stimulation: Induce ion flux if necessary, although for an active pump like Na+/K+-ATPase, baseline activity can be measured.
-
Fluorescence Reading: Use a fluorescence plate reader to measure the change in fluorescence over time. Inhibition of the Na+/K+-ATPase will lead to an accumulation of intracellular sodium and an increase in fluorescence.
-
Data Analysis: Calculate the rate of fluorescence change or the endpoint fluorescence. Normalize the data to controls (no inhibitor) and plot against inhibitor concentration to determine the IC₅₀.
-
Conclusion
This compound is a potent inhibitor of the Na+/K+-ATPase, sharing its core mechanism of action with other well-known cardiac glycosides like digoxin and digitoxin. While all these compounds increase myocardial contractility, they differ significantly in their pharmacokinetic profiles, such as bioavailability, protein binding, and elimination half-life, which dictates their clinical application. Digitoxin's long half-life and hepatic clearance offer an alternative for patients with renal issues, whereas the more common digoxin has a shorter duration of action.[11] Meanwhile, related compounds like bufalin are being explored for different therapeutic applications, such as oncology, due to their broader effects on cellular signaling pathways beyond simple ion transport inhibition.[13] The selection of a specific inhibitor for research or therapeutic development must be guided by a thorough understanding of these distinct properties, validated through robust experimental assays.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is Acetyldigoxin used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 6. What is the mechanism of Acetyldigoxin? [synapse.patsnap.com]
- 7. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 8. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Comprehensive Review on Unveiling the Journey of Digoxin: Past, Present, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Digitoxin - Wikipedia [en.wikipedia.org]
- 12. Ouabain | C29H44O12 | CID 439501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Bufalin for an innovative therapeutic approach against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic Targets of Bufalin on Renal Carcinoma and Mechanisms: Experimental Validation of Network Pharmacology Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Digoxin - Wikipedia [en.wikipedia.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. Anti-tumor Activity and Apoptosis-regulation Mechanisms of Bufalin in Various Cancers: New Hope for Cancer Patients [journal.waocp.org]
- 20. ionbiosciences.com [ionbiosciences.com]
A Researcher's Guide to the Reproducibility of Acetyldigitoxin-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
The cardiac glycoside acetyldigitoxin, a derivative of digitoxin, has garnered interest for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. However, the reproducibility of experimental results across different laboratories is a critical factor for its consideration in preclinical and clinical development. This guide provides a comparative overview of the reported apoptotic effects of the closely related compound, digitoxin, in various cancer cell lines, along with detailed experimental protocols to aid researchers in designing robust and reproducible studies. While direct inter-laboratory comparative studies on this compound are limited, the data on digitoxin serves as a valuable surrogate for understanding the key variables that influence experimental outcomes.
Comparative Efficacy of Digitoxin-Induced Apoptosis
The following table summarizes the quantitative data from various studies on the effects of digitoxin on cancer cell viability and apoptosis. This data highlights the variability in effective concentrations and the extent of apoptosis across different cancer cell lines, underscoring the importance of cell-type-specific context in assessing the effects of cardiac glycosides.
| Cell Line | Cancer Type | Concentration | Incubation Time | Observed Effect | Reference |
| TK-10 | Renal Adenocarcinoma | 3 nM (IC50) | 48 hours | 41.3% apoptotic cells | [1] |
| K-562 | Leukemia | 6.4 nM (IC50) | Not Specified | Growth inhibition | [1] |
| BxPC-3 | Pancreatic Cancer | 25 nM | 48 hours | 2.9-fold increase in caspase 3/7 activity | [2] |
| CFPAC-1 | Pancreatic Cancer | 40 nM | 48 hours | 2.6-fold increase in caspase 3/7 activity | [2] |
| Panc-1 | Pancreatic Cancer | 25 nM | 48 hours | 3.7-fold increase in caspase 3/7 activity | [2] |
| HepG2/ADM | Multidrug-Resistant Liver Cancer | 4, 20, 100, 500 nM | 24 and 48 hours | Dose-dependent increase in apoptosis (up to 73.74% at 500 nM after 48h) | [3] |
| HeLa | Cervical Cancer | ~100 nM (threshold) | 24 hours | Cytotoxicity | [4] |
Signaling Pathways of this compound-Induced Apoptosis
The primary mechanism of action for this compound and other cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump. This inhibition leads to a cascade of downstream signaling events that converge on the activation of apoptotic pathways. The proposed signaling network is complex and can be cell-type dependent.
Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols for Assessing Apoptosis
To ensure the reproducibility of this compound-induced apoptosis studies, the use of standardized and well-detailed protocols is essential. Below are methodologies for key experiments.
Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection
This is one of the most common assays to quantify apoptosis by detecting the externalization of phosphatidylserine on the cell membrane.[5][6][7]
-
Cell Preparation:
-
Seed cells in a 6-well plate at a density that allows for approximately 70-80% confluency at the time of the experiment.
-
Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control group.
-
Harvest both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold 1X PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.[2]
-
Cell Lysis:
-
Plate and treat cells as described for the Annexin V assay.
-
After treatment, wash the cells with cold 1X PBS and lyse them in a suitable lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Assay Procedure:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
In a 96-well plate, add an equal amount of protein (e.g., 20-50 µg) from each sample.
-
Add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Analysis:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
-
Calculate the fold-change in caspase-3/7 activity relative to the vehicle-treated control.
-
Western Blotting for Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key apoptotic proteins.
-
Protein Extraction and Quantification:
-
Prepare protein lysates as described for the caspase activity assay.
-
Quantify the protein concentration.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, c-MYC) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).
-
Experimental Workflow for Reproducible Apoptosis Studies
A standardized workflow is crucial for obtaining reproducible results. The following diagram outlines a logical flow for investigating this compound-induced apoptosis.
A generalized experimental workflow for assessing apoptosis.
By adhering to detailed protocols and being mindful of the variables highlighted in the comparative data, researchers can enhance the reproducibility of their findings on this compound-induced apoptosis. This will ultimately contribute to a clearer understanding of its therapeutic potential.
References
- 1. grupo.us.es [grupo.us.es]
- 2. Digitoxin Affects Metabolism, ROS Production and Proliferation in Pancreatic Cancer Cells Differently Depending on the Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Acetyldigitoxin vs. Digoxin: A Comparative Analysis of Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cardiotoxicity profiles of acetyldigitoxin and its more commonly known counterpart, digoxin. Both are cardiac glycosides used in the management of heart failure and certain arrhythmias. Their therapeutic benefits, however, are closely shadowed by the risk of cardiotoxicity. This document aims to present a clear, data-driven comparison to aid in research and development.
Executive Summary
While direct comparative studies on the cardiotoxicity of this compound and digoxin are limited, evidence suggests that this compound, a derivative of digitoxin, may possess a more favorable safety profile. This is primarily attributed to its pharmacokinetic differences, particularly its hepatic metabolism, which contrasts with the renal clearance of digoxin. This distinction is crucial, especially in patient populations with renal impairment.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the acute toxicity of this compound, its parent compound digitoxin, and digoxin in animal models. It is important to note that a direct comparison is challenging due to the different animal models used in the studies.
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) |
| This compound | Mouse | Oral | 7.8 |
| Digitoxin | Rat | Oral | 23.75 |
| Digoxin | Rat | Oral | 28.27 - 32.0 |
| Digoxin | Mouse | Oral | 17.78 |
Table 1: Comparative Acute Toxicity (LD50) of this compound, Digitoxin, and Digoxin.
| Parameter | Digoxin | This compound/Digitoxin |
| Therapeutic Serum Concentration | 0.8 - 2.0 ng/mL (general); 0.5 - 0.9 ng/mL (for heart failure)[1][2] | Data not readily available in searched literature. |
| Toxicity Incidence (Elderly Patients) | 18.3%[3][4] | 7.6% (for Digitoxin)[3][4] |
| Odds of Toxicity (Elderly Patients) | Three times greater than Digitoxin[3][4] | Lower than Digoxin |
Table 2: Therapeutic and Toxicity Thresholds.
Mechanism of Cardiotoxicity: A Shared Pathway
The cardiotoxic effects of both this compound and digoxin stem from their shared mechanism of action: the inhibition of the Na+/K+ ATPase pump in cardiomyocytes.[1] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the sodium-calcium exchanger. While this increase in calcium is responsible for the desired positive inotropic (strengthening heart contractions) effect, excessive levels can lead to delayed afterdepolarizations and subsequent arrhythmias, the hallmark of cardiac glycoside toxicity.
Experimental Protocols
In Vivo Cardiotoxicity Assessment in a Rodent Model
This protocol provides a general framework for evaluating the cardiotoxic potential of cardiac glycosides in a rat model.
Objective: To determine the dose-dependent cardiotoxic effects of this compound and digoxin by monitoring electrocardiogram (ECG) changes and measuring cardiac biomarkers.
Materials:
-
Wistar rats (male, 8-10 weeks old)
-
This compound and Digoxin
-
Vehicle (e.g., saline, DMSO)
-
Anesthetic (e.g., isoflurane)
-
ECG recording system with needle electrodes
-
Blood collection supplies
-
Cardiac biomarker assay kits (e.g., Troponin I, Troponin T, CK-MB)
Procedure:
-
Animal Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare solutions of this compound and digoxin in the appropriate vehicle at various concentrations.
-
Animal Grouping: Randomly assign animals to control (vehicle) and treatment groups for each compound and dose level.
-
Baseline ECG: Anesthetize the animals and record a baseline ECG for a defined period (e.g., 15 minutes).
-
Compound Administration: Administer the compounds or vehicle via the desired route (e.g., oral gavage, intravenous injection).
-
Continuous ECG Monitoring: Continuously monitor the ECG for a set duration (e.g., 4-6 hours) post-administration, observing for arrhythmias, changes in heart rate, and alterations in ECG intervals (e.g., PR, QRS, QT).
-
Blood Collection: At the end of the monitoring period, collect blood samples via cardiac puncture.
-
Biomarker Analysis: Process the blood to obtain serum and analyze for cardiac injury biomarkers using appropriate assay kits.
-
Data Analysis: Statistically analyze the ECG parameters and biomarker levels between the control and treatment groups.
In Vitro Cardiotoxicity Assessment using iPSC-Derived Cardiomyocytes
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offer a relevant in vitro model for assessing cardiotoxicity.
Objective: To evaluate the electrophysiological and cytotoxic effects of this compound and digoxin on hiPSC-CMs.
Materials:
-
hiPSC-CMs
-
Cell culture medium and supplements
-
Multi-well microelectrode array (MEA) plates or fluorescence-based calcium imaging system
-
This compound and Digoxin
-
Cytotoxicity assay kit (e.g., LDH release assay)
Procedure:
-
Cell Culture: Culture hiPSC-CMs on MEA plates or appropriate culture vessels until a spontaneously beating syncytium is formed.
-
Baseline Recordings: Record baseline electrophysiological activity (field potentials) using the MEA system or baseline calcium transients.
-
Compound Application: Add increasing concentrations of this compound and digoxin to the cell culture medium.
-
Electrophysiological/Calcium Transient Monitoring: Record changes in field potential duration, beat rate, and arrhythmogenic events over time.
-
Cytotoxicity Assessment: After a defined exposure period (e.g., 24-48 hours), collect the cell culture supernatant to measure the release of lactate dehydrogenase (LDH) as an indicator of cell membrane damage.
-
Data Analysis: Analyze the concentration-dependent effects of each compound on the electrophysiological parameters and cytotoxicity.
Conclusion
The available data, although not from direct comparative studies, suggests that this compound may have a wider therapeutic window and a lower risk of cardiotoxicity compared to digoxin, particularly in populations with compromised renal function. This is largely attributed to its different pharmacokinetic profile. The shared mechanism of Na+/K+ ATPase inhibition underscores the inherent risk of cardiotoxicity with both agents. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative cardiotoxicity profile of this compound and digoxin. The use of modern in vitro models, such as hiPSC-CMs, can provide valuable human-relevant data early in the drug development process.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High throughput cardiotoxicity assays using stem cell-derived cardiomyocytes [moleculardevices.com]
Independent Validation of Acetyldigitoxin's Effect on STAT1 Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Acetyldigitoxin's effect on Signal Transducer and Activator of Transcription 1 (STAT1) activation with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in research and drug development.
This compound and STAT1 Signaling: An Overview
This compound, a cardiac glycoside, has been investigated for its effects on cellular signaling pathways beyond its well-known role in cardiology. Emerging research indicates that cardiac glycosides can modulate the immune response by affecting key signaling molecules, including STAT1. The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump. This inhibition leads to downstream effects on intracellular ion concentrations, which in turn can influence various signaling cascades.
A key study has shown that treatment with cardiac glycosides can curtail the duration of phosphorylation-mediated stabilization of STAT1.[1] STAT1 is a critical transcription factor in the Janus kinase (JAK)-STAT signaling pathway, which is activated by various cytokines, such as interferons (IFN-α, IFN-β, and IFN-γ), and plays a pivotal role in immunity, inflammation, and cell proliferation. Upon activation by phosphorylation, STAT1 translocates to the nucleus and regulates the transcription of target genes. By reducing the stability of phosphorylated STAT1, this compound can effectively dampen the downstream effects of STAT1 signaling.
Comparative Analysis of STAT1 Modulators
To provide a comprehensive understanding of this compound's effect on STAT1 activation, this section compares its activity with other known STAT1 modulators. The following table summarizes the quantitative data for this compound and selected alternatives.
| Compound | Type | Target | Mechanism of Action | IC50/EC50 | Reference |
| This compound | Inhibitor | Na+/K+-ATPase (indirectly affects STAT1) | Reduces the stability of phosphorylated STAT1. | Data not available | [1] |
| Fludarabine | Inhibitor | STAT1 | Causes a specific depletion of STAT1 protein and mRNA. | Proliferation IC50: 1.54 µg/mL (RPMI 8226 cells) | [2] |
| Stattic | Inhibitor | Primarily STAT3, with some activity against STAT1 | Inhibits STAT3 activation, dimerization, and nuclear translocation. It has high selectivity for STAT3 over STAT1. | STAT3 IC50: 5.1 µM | [3][4][5][6] |
| Interferon-γ (IFN-γ) | Activator | STAT1 | Induces phosphorylation and activation of STAT1. | - | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the effect of this compound on STAT1 activation.
Western Blot for Phosphorylated STAT1 (p-STAT1)
This protocol is designed to assess the effect of this compound on the phosphorylation of STAT1 in response to an activator like IFN-γ.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa, A549) in appropriate media and conditions.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a known STAT1 activator, such as IFN-γ (e.g., 10 ng/mL), for a short duration (e.g., 15-30 minutes).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (e.g., anti-p-STAT1 Tyr701) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total STAT1 and a loading control like β-actin.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-STAT1 signal to the total STAT1 and loading control signals.
STAT1 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT1 in response to treatment with this compound.
1. Cell Line and Plasmids:
-
Use a cell line that is responsive to STAT1 activation (e.g., HEK293T, HeLa).
-
Co-transfect the cells with a STAT1-responsive luciferase reporter plasmid (containing GAS promoter elements) and a control plasmid expressing Renilla luciferase (for normalization). Stably transfected cell lines are also commercially available.[7]
2. Transfection and Treatment:
-
Seed cells in a 96-well plate.
-
Transfect the cells with the reporter plasmids using a suitable transfection reagent.
-
After 24 hours, pre-treat the cells with different concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with IFN-γ (e.g., 10 ng/mL) for 6-8 hours.
3. Luciferase Assay:
-
Lyse the cells using the luciferase assay lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in STAT1 transcriptional activity relative to the untreated control.
Visualizations
STAT1 Signaling Pathway
The following diagram illustrates the canonical JAK-STAT1 signaling pathway, which is initiated by interferon-gamma (IFN-γ).
Caption: Canonical IFN-γ/STAT1 signaling pathway and the inhibitory effect of this compound.
Experimental Workflow for Western Blot Analysis
This diagram outlines the key steps involved in the Western blot analysis of p-STAT1.
Caption: Workflow for assessing p-STAT1 levels by Western blot.
Logical Relationship of this compound's Action
This diagram illustrates the logical flow from this compound treatment to the modulation of STAT1-mediated gene expression.
Caption: Logical flow of this compound's effect on STAT1 signaling.
References
- 1. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fludarabine | STAT inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 4. Stattic | STAT inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. Stattic | Cell Signaling Technology [cellsignal.com]
- 7. bosterbio.com [bosterbio.com]
Safety Operating Guide
Navigating the Disposal of Acetyldigitoxin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of acetyldigitoxin, a potent cardiac glycoside, is a critical component of laboratory safety and environmental responsibility. Due to its high toxicity, this compound requires management as a hazardous waste to prevent potential harm to human health and ecosystems. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting, ensuring compliance with environmental regulations.
Hazardous Waste Classification
While not explicitly listed on the Environmental Protection Agency's (EPA) P-list (acutely hazardous) or U-list (toxic) of commercial chemical products, this compound's inherent toxicity necessitates its classification as a hazardous waste.[1][2][3][4] Under the Resource Conservation and Recovery Act (RCRA), a waste can be deemed hazardous if it exhibits certain characteristics, such as toxicity.[5] The pharmacological properties of cardiac glycosides like this compound strongly indicate that it would meet the criteria for a toxic hazardous waste. Therefore, it must be managed according to federal, state, and local regulations for hazardous waste. A Safety Data Sheet (SDS) for the closely related compound digitoxin confirms that it must be disposed of as hazardous waste.[6]
Key Disposal Principles
The cornerstone of proper this compound disposal is to prevent its release into the environment. This means that under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[7][8] The EPA has enacted a sewer ban for all hazardous waste pharmaceuticals.[9] The primary method for the ultimate disposal of hazardous pharmaceutical waste is incineration at a permitted hazardous waste facility.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound from the point of generation to its final removal from the laboratory.
1. Waste Identification and Segregation:
-
Pure this compound: Any unused or expired pure this compound must be treated as hazardous waste.
-
Contaminated Materials: All items that have come into direct contact with this compound, including personal protective equipment (PPE), weigh boats, pipette tips, vials, and cleaning materials, must be considered contaminated and disposed of as hazardous waste.
-
Solutions: Aqueous and solvent-based solutions containing this compound must be collected as hazardous chemical waste. Do not mix with other waste streams unless they are compatible.
2. Waste Collection and Container Management:
-
Use a designated, leak-proof, and sealable waste container compatible with the chemical nature of the waste. For solid waste, a rigid container with a liner is recommended. For liquid waste, use a bottle that can be securely capped.
-
The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including "this compound" and the approximate concentration if in a solution.
-
Keep the waste container closed at all times, except when adding waste.[7]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8]
-
The SAA should be a secure area, away from general laboratory traffic and incompatible materials.
-
Ensure that the total volume of hazardous waste in the SAA does not exceed regulatory limits (typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste).[7]
4. Request for Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time (check your institution's policy, often up to one year for SAAs), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7]
-
Do not attempt to transport the hazardous waste off-site yourself.
5. Emergency Procedures:
-
In the event of a spill, immediately alert personnel in the area and follow your laboratory's established spill response procedure.
-
For a small spill of solid this compound, carefully clean it up using absorbent materials, avoiding dust generation. For a liquid spill, use appropriate absorbent pads.
-
All materials used for spill cleanup must be placed in the hazardous waste container.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team.
Summary of this compound Disposal Parameters
| Parameter | Guideline | Regulatory Basis |
| Waste Classification | Hazardous Waste (likely by toxicity characteristic) | RCRA Subtitle C[5] |
| RCRA Waste Code | Not explicitly listed; manage as a toxic waste (D-coded) if it fails the Toxicity Characteristic Leaching Procedure (TCLP). | 40 CFR Part 261[5] |
| Disposal Method | Incineration at a permitted hazardous waste facility | EPA regulations for hazardous waste pharmaceuticals |
| Prohibited Disposal | Sewer (drain) disposal, regular trash | Clean Water Act, RCRA[9] |
| Container Labeling | "Hazardous Waste," chemical name (this compound), and associated hazards | 40 CFR 262.34 |
Logical Flow for this compound Waste Management
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. dep.wv.gov [dep.wv.gov]
- 2. nj.gov [nj.gov]
- 3. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 4. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 5. epa.gov [epa.gov]
- 6. carlroth.com [carlroth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Acetyldigitoxin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Acetyldigitoxin. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build deep trust in your laboratory practices.
This compound, a cardiac glycoside, requires careful handling due to its toxicity.[1] Adherence to proper personal protective equipment (PPE) protocols and disposal procedures is critical to minimize exposure risks and ensure the well-being of all laboratory personnel.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, compiled from multiple safety data sheets. It is crucial to always consult the specific Safety Data Sheet (SDS) for the product you are using for the most accurate and up-to-date information.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles with side protection or Face Shield | Recommended for all handling procedures. For bulk handling, a face shield is advisable.[1] |
| Hand Protection | Chemical-resistant gloves | Wear suitable gloves tested according to EN 374.[2] Double gloving is recommended when compounding, administering, and disposing of the substance.[3] |
| - Type of Material: Rubber or PVC gloves are suggested.[1] | ||
| - Glove Change Frequency: Change gloves regularly (e.g., hourly) or immediately if torn, punctured, or contaminated.[3] | ||
| Body Protection | Protective Gown | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is recommended.[3] |
| Protective Shoe Covers | Recommended to prevent contamination of personal footwear.[1] | |
| Head Covering | Advisable to prevent contamination of hair.[1] | |
| Respiratory Protection | Dust Mask or Particulate Filter Respirator | Necessary when dust formation is possible.[2] A particulate filter device (EN 143) P3 is recommended.[2] |
Operational Plans for Safe Handling
Proper handling procedures are essential to prevent accidental exposure. The following workflow outlines the key steps for safely managing this compound in a laboratory setting.
Experimental Protocols: Spill Management
Immediate and appropriate response to a spill is critical to contain the hazard.
Minor Spills:
-
Remove Ignition Sources: Although this compound is not highly flammable, it is good laboratory practice to remove any potential ignition sources.[1]
-
Clean Up Immediately: Use dry clean-up procedures and avoid generating dust.[1][4]
-
Personal Protection: Ensure appropriate PPE is worn, including gloves, safety glasses, and a dust mask.[1][4]
-
Containment: Dampen the spilled solid with water to prevent it from becoming airborne.[4]
-
Collection: Carefully sweep or vacuum the material. If using a vacuum, it must be fitted with a HEPA filter.[4]
-
Disposal: Place the collected waste into a suitable, labeled container for disposal.[1]
Major Spills:
-
Evacuate and Secure the Area: Clear the area of all personnel and move upwind.[4]
-
Alert Emergency Responders: Inform them of the location and nature of the hazard.[1][4]
-
Personal Protection: Only trained personnel with full-body protective clothing and breathing apparatus should enter the area.[4]
-
Containment: Prevent the spillage from entering drains or water courses. Contain the spill with sand, earth, or vermiculite.[4]
-
Collection: Collect the recoverable product into labeled containers.[4]
-
Decontamination: Neutralize and decontaminate the residue and the surrounding area.
Disposal Plan
Proper disposal of this compound and contaminated materials is a crucial final step.
Waste Segregation and Labeling:
-
All materials contaminated with this compound, including gloves, gowns, and cleaning materials, should be considered hazardous waste.
-
Collect solid residues and seal them in clearly labeled drums for disposal.[4]
-
Paraphernalia such as empty vials and syringes may be managed as "trace chemotherapy waste" and incinerated.[5]
Disposal Methods:
-
Incineration: It is recommended that all pharmaceutical waste be incinerated at an appropriately permitted facility to prevent environmental contamination.[5]
-
Regulatory Compliance: Waste disposal requirements may vary by country, state, and territory. Always adhere to local laws and regulations.[4]
By implementing these comprehensive safety and handling protocols, your laboratory can ensure the responsible and safe use of this compound, protecting both your researchers and the integrity of your work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
